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  • Product: 1H-2-Benzopyran, 3-methyl-
  • CAS: 29727-02-4

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 1H-2-Benzopyran, 3-methyl-

Prepared by: Gemini, Senior Application Scientist This guide provides a detailed technical overview of 1H-2-Benzopyran, 3-methyl-, a heterocyclic compound belonging to the isochromene family. Designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed technical overview of 1H-2-Benzopyran, 3-methyl-, a heterocyclic compound belonging to the isochromene family. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data, proposes robust synthetic pathways, and outlines modern analytical techniques for its characterization. The isochromene scaffold is a recurring motif in various biologically active natural products and synthetic molecules, making a thorough understanding of its derivatives essential for progress in medicinal chemistry.

Core Molecular Structure and Properties

1H-2-Benzopyran, 3-methyl-, also known by its IUPAC name 3-methyl-1H-isochromene, is an aromatic oxygen-containing heterocycle. Its structure consists of a bicyclic system where a pyran ring is fused to a benzene ring. The placement of the oxygen atom and the degree of unsaturation distinguish it from its isomer, chromene. The key structural feature is the endocyclic double bond between C3 and C4 and the exocyclic methylene group at the 1-position.

The molecular formula for this compound is C₁₀H₁₀O . Based on this, the molecular weight is calculated to be approximately 146.19 g/mol .

Caption: Chemical Structure of 1H-2-Benzopyran, 3-methyl-.

Table 1: Core Compound Identifiers

Property Value
IUPAC Name 3-methyl-1H-isochromene
Synonym 1H-2-Benzopyran, 3-methyl-
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol
Canonical SMILES CC1=CC2=CC=CC=C2CO1

| InChI Key | FBOZTXADCVMSKB-UHFFFAOYSA-N |

Synthesis Strategies and Methodologies

The synthesis of the 1H-isochromene core is well-established, with several modern catalytic methods offering high efficiency and regioselectivity. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. For the target molecule, 3-methyl-1H-isochromene, a plausible and effective approach involves the cyclization of an appropriately substituted benzyl alcohol derivative.

Pillar of Synthesis: Intramolecular Cyclization

The most direct routes to 1H-isochromenes involve the intramolecular cyclization of ortho-(1-alkynyl)benzyl alcohols. This transformation leverages the nucleophilicity of the hydroxyl group to attack the activated alkyne. The regioselectivity of this cyclization (6-endo-dig vs. 5-exo-dig) is a critical consideration. For primary or secondary benzyl alcohols, the 6-endo-dig pathway to form the isochromene ring is generally favored[1][2].

A proposed synthetic workflow for 3-methyl-1H-isochromene is detailed below.

synthesis_workflow start 2-Iodobenzyl alcohol + Propyne intermediate Sonogashira Coupling (Pd/Cu catalyst) start->intermediate Step 1 product1 2-(Prop-1-yn-1-yl)benzyl alcohol intermediate->product1 cyclization Intramolecular Cyclization (e.g., I₂/NaHCO₃ or Au/Ag catalyst) product1->cyclization Step 2 final_product 3-Methyl-1H-isochromene (Target Molecule) cyclization->final_product

Caption: Proposed synthetic workflow for 3-methyl-1H-isochromene.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-(Prop-1-yn-1-yl)benzyl alcohol

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodobenzyl alcohol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous triethylamine or diisopropylamine as the solvent and base.

  • Bubble propyne gas through the solution at room temperature, or use a suitable propyne surrogate.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(prop-1-yn-1-yl)benzyl alcohol.

Causality: The Sonogashira cross-coupling reaction is a highly reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons. The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper co-catalyst is crucial for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

Step 2: Iodocyclization to 3-Methyl-1H-isochromene

  • Dissolve the 2-(prop-1-yn-1-yl)benzyl alcohol (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution.

  • Add iodine (I₂, 3.0 eq) portion-wise with stirring at room temperature[1][2].

  • Continue stirring for 12-15 hours. The reaction progress can be monitored by TLC.

  • Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude product, an iodo-substituted isochromene, can then be de-iodinated using a standard reduction method (e.g., H₂/Pd-C or a radical-based reduction) to yield the final product, 3-methyl-1H-isochromene.

Causality: The electrophilic iodine activates the alkyne triple bond, promoting the intramolecular nucleophilic attack by the benzylic hydroxyl group. The use of a base (NaHCO₃) is necessary to neutralize the HI formed during the reaction. This method provides a mild and effective route to the isochromene core[1]. Alternative gold- or silver-catalyzed cycloisomerization methods can also be employed, often with excellent yields and selectivity[3].

Analytical Characterization

Rigorous structural confirmation is paramount. A combination of spectroscopic techniques is required for the unambiguous characterization of 3-methyl-1H-isochromene.

Table 2: Predicted Spectroscopic Data for 3-methyl-1H-isochromene

TechniqueExpected Features
¹H NMR Aromatic protons (4H): δ 7.0-7.4 ppm (multiplets). Vinylic proton (1H, at C4): δ 5.6-5.8 ppm (quartet or broad singlet, coupled to methyl). Methylene protons (2H, at C1): δ ~5.0 ppm (singlet). Methyl protons (3H, at C3): δ ~2.0 ppm (doublet or singlet).
¹³C NMR Aromatic carbons: δ 120-135 ppm. Quaternary aromatic carbons: δ ~130-140 ppm. Vinylic carbons (C3 & C4): δ ~100 ppm (C4) and ~155 ppm (C3). Methylene carbon (C1): δ ~68 ppm. Methyl carbon: δ ~20 ppm.
Mass Spec (EI) Expected Molecular Ion (M⁺) peak at m/z = 146.1.
IR (Infrared) C=C stretch (aromatic & vinylic): ~1600-1650 cm⁻¹. C-O stretch (ether): ~1050-1150 cm⁻¹. =C-H stretch (aromatic & vinylic): ~3000-3100 cm⁻¹. C-H stretch (aliphatic): ~2850-3000 cm⁻¹.

Note: NMR chemical shifts are predictions based on data for structurally related compounds and general principles. Actual values may vary depending on the solvent and experimental conditions. The use of deuterated chloroform (CDCl₃) is common for such compounds[4][5].

Self-Validating Protocols:

  • ¹H NMR: The integration of the proton signals should correspond to a 4:1:2:3 ratio, confirming the presence of all proton groups.

  • ¹³C NMR: The presence of 10 distinct carbon signals (or fewer if symmetry causes overlap) validates the molecular formula. DEPT-135 and DEPT-90 experiments can be used to confirm the number of CH, CH₂, and CH₃ groups.

  • 2D NMR: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is essential to correlate each proton signal directly to its attached carbon. Heteronuclear Multiple Bond Correlation (HMBC) will reveal 2- and 3-bond correlations (e.g., from the methyl protons to C3 and C4), providing definitive proof of the connectivity and structure.

  • High-Resolution Mass Spectrometry (HRMS): An exact mass measurement that matches the calculated value for C₁₀H₁₀O (146.0732) within a few parts per million (ppm) provides unequivocal confirmation of the elemental composition.

Applications and Future Directions

The 1H-isochromene framework is a privileged structure in medicinal chemistry. Various derivatives have been investigated for a range of biological activities. For instance, certain 3,4-dihydro-1H-isochromene derivatives have been synthesized and evaluated as potential ligands for the norepinephrine transporter (NET), indicating their potential utility in neuroscience and the study of psychiatric disorders[6]. The synthesis of novel isochromene analogs, including 3-methyl-1H-isochromene, serves as a critical step in creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This foundational work enables the exploration of new therapeutic agents targeting a wide array of biological pathways.

References

  • Barluenga, J., Nájera, C., & Yus, M. (2009). A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols. The Journal of Organic Chemistry, 75(2), 553–556. Available at: [Link]

  • Wurm, F. R., et al. (2015). Synthesis of 2-Fluoro-N-methyl-N-{[(3S,4S)-4-(2-methylphenoxy)-3,4-dihydro-1H-isochromen-3-yl]methyl}ethanamine. Molbank, 2015(3), M862. Available at: [Link]

  • PubChem. (n.d.). 3H-isochromene. National Center for Biotechnology Information.
  • Larivee, A., & Barluenga, J. (2010). A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols. PubMed Central. Available at: [Link]

Sources

Exploratory

1H-2-Benzopyran, 3-methyl- physical and chemical properties overview

An In-Depth Technical Guide to 1H-2-Benzopyran, 3-methyl- (3-methyl-1H-isochromene) Abstract 1H-2-Benzopyran, 3-methyl-, more commonly known as 3-methyl-1H-isochromene, belongs to the benzopyran class of heterocyclic com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1H-2-Benzopyran, 3-methyl- (3-methyl-1H-isochromene)

Abstract

1H-2-Benzopyran, 3-methyl-, more commonly known as 3-methyl-1H-isochromene, belongs to the benzopyran class of heterocyclic compounds. The isochromene scaffold is a recurring motif in a variety of natural products and pharmacologically active molecules, drawing significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-methyl-1H-isochromene. It details synthetic methodologies, characteristic spectral signatures, and explores the potential applications of this molecular framework in drug discovery, based on the bioactivity of related isochroman and isocoumarin derivatives.[3][4] Due to the limited availability of experimental data for this specific derivative, this guide synthesizes information from closely related analogues to provide a robust and practical resource for researchers.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is to define its structure and nomenclature.

IUPAC Name: 3-methyl-1H-2-benzopyran Common Name: 3-methyl-1H-isochromene Molecular Formula: C₁₀H₁₀O Molecular Weight: 146.19 g/mol

The structure consists of a bicyclic system where a pyran ring is fused to a benzene ring. The methyl group at position 3 is a key feature influencing its electronic properties and steric profile.

Caption: 2D Structure of 3-methyl-1H-isochromene.

CAS Number and Identifiers

A specific CAS number for 3-methyl-1H-isochromene is not readily found in major chemical databases. However, the closely related oxidized form, 3-methyl-1H-isochromen-1-one (3-methylisocoumarin), is well-documented.

  • 3-methyl-1H-isochromen-1-one CAS: 29539-21-7, 6530-30-9[5][6][7]

  • 3-methyl-1H-isochromen-1-one Molecular Formula: C₁₀H₈O₂[5]

  • 3-methyl-1H-isochromen-1-one Molecular Weight: 160.17 g/mol [5][7]

Researchers should exercise caution when searching databases to ensure they are referencing the correct isochromene or isocoumarin structure.

Physical and Chemical Properties

Experimental data on the physical properties of 3-methyl-1H-isochromene are scarce. The properties are therefore predicted based on its structure and data from similar compounds.

PropertyValue (Predicted or from Analogues)Source / Comment
Physical State Expected to be a liquid or low-melting solid at room temperature.Based on related isochromenes which are often reported as oils or films.[1]
Boiling Point Not experimentally determined.-
Melting Point Not experimentally determined.-
Solubility Expected to be soluble in common organic solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane).General property of non-polar organic compounds.
Density Not experimentally determined.-
pKa Not applicable (non-ionizable).The molecule lacks acidic or basic functional groups.
LogP (Octanol/Water) ~2.5 - 3.5 (Predicted)The structure is predominantly hydrophobic due to the bicyclic aromatic system and alkyl substituent.

Synthesis Methodologies

The synthesis of the 1H-isochromene core is most efficiently achieved through the cyclization of ortho-alkynylbenzyl alcohol derivatives. This atom-economical approach has been realized using various catalytic systems.[1]

Gold(I)-Catalyzed 6-endo-dig Cyclization

A highly effective and regioselective method for synthesizing 1H-isochromenes involves the gold(I)-catalyzed cyclization of o-alkynylbenzyl alcohols.[1] This method is tolerant of a wide range of functional groups and typically proceeds under mild conditions, exclusively yielding the 6-membered ring product.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product Start o-Alkynylbenzyl Alcohol (R = CH₃) Reagents Gold(I) Catalyst (e.g., JohnPhosAu(MeCN)SbF₆) Toluene, Room Temp Start->Reagents Cycloisomerization Product 3-methyl-1H-isochromene Reagents->Product

Caption: Gold-catalyzed synthesis workflow for 3-methyl-1H-isochromene.

Experimental Protocol (General Procedure): [1]

  • Preparation: Dissolve the starting material, 2-(prop-1-yn-1-yl)benzyl alcohol (0.100 g), in 10 mL of toluene in a clean, dry reaction vessel.

  • Catalyst Addition: Add the gold(I) catalyst (e.g., JohnPhosAu(MeCN)SbF₆, 5 mol %) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the mixture through a pad of Celite®, washing with ethyl acetate (30 mL).

  • Purification: Concentrate the filtrate in vacuo. The crude residue can then be purified by column chromatography on silica gel to afford the pure 3-methyl-1H-isochromene.

The causality behind this synthetic choice lies in the π-Lewis acidity of gold(I) catalysts, which activate the alkyne towards intramolecular nucleophilic attack by the benzylic alcohol. This process is highly regioselective for the 6-endo-dig cyclization, preventing the formation of the isomeric 5-exo-dig isobenzofuran product.[1]

Other catalysts, including those based on Ruthenium, Indium, and Silver, have also been reported for the synthesis of the isochromene scaffold.[8][9]

Spectroscopic and Analytical Characterization

Detailed spectral analysis is crucial for the unambiguous identification of 3-methyl-1H-isochromene. While a specific spectrum for this compound is not publicly available, its characteristic signals can be predicted with high accuracy based on data from closely related analogues like 1H-3-(1-methylethyl)-2-benzopyran and 1H-3-propyl-2-benzopyran.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, methylene, and methyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic (4H)6.90 - 7.25Multiplet-A complex multiplet arising from the four protons on the benzene ring.
Vinylic (1H at C4)~5.7Singlet (s) or narrow multiplet~0.8 Hz (if coupled)A key diagnostic signal for the isochromene ring system. In related compounds, this appears as a sharp singlet or a narrowly split signal.[1]
Methylene (2H at C1, -CH₂O-)~5.0Singlet (s)-The two protons of the benzylic methylene group are typically equivalent and appear as a singlet.
Methyl (3H at C3, -CH₃)~2.0 - 2.2Singlet (s) or narrow doublet~0.8 Hz (if coupled to vinylic H)The methyl protons attached to the double bond. The exact chemical shift and multiplicity will depend on long-range coupling interactions. For 3-propyl-isochromene, the adjacent CH₂ appears as a triplet at 2.16 ppm.[1]

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts can vary based on solvent and concentration.[10]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Aromatic (6C)122 - 132Six distinct signals for the benzene ring carbons.
Olefinic (C3)~155 - 160The quaternary carbon of the double bond bearing the methyl group. Expected to be downfield. For 3-propyl-isochromene, this signal is at 158.7 ppm.[1]
Olefinic (C4)~100 - 102The protonated carbon of the double bond. For 3-propyl-isochromene, this signal is at 101.0 ppm.[1]
Methylene (C1, -CH₂O-)~68 - 69The benzylic methylene carbon. For 3-propyl-isochromene, this signal is at 68.7 ppm.[1]
Methyl (C3, -CH₃)~20 - 22The methyl carbon. For 3-propyl-isochromene, the terminal methyl of the propyl group is at 13.7 ppm, while for 3-isopropyl-isochromene, the methyls are at 20.3 ppm.[1]
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

Functional GroupWavenumber (cm⁻¹)IntensityNotes
C-H stretch (Aromatic)3100 - 3000MediumCharacteristic of sp² C-H bonds.[11]
C-H stretch (Aliphatic)3000 - 2850MediumCharacteristic of sp³ C-H bonds from the methyl and methylene groups.[12]
C=C stretch (Aromatic & Olefinic)1650 - 1580Medium-StrongAromatic ring and endocyclic double bond stretches. 3-Alkyl-isochromenes show a band around 1600 cm⁻¹.[1]
C-O stretch (Ether)1250 - 1050StrongThe C-O-C stretch of the pyran ring.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion [M]⁺: m/z = 146.19

  • High-Resolution MS (HRMS): Would confirm the molecular formula C₁₀H₁₀O. For example, the [M+H]⁺ ion for C₁₂H₁₄O (3-propyl-isochromene) is calculated as 175.1123 and found at 175.1114.[1]

  • Key Fragmentation Pathways: Likely fragmentation would involve the loss of the methyl group (M-15) or cleavage of the pyran ring.

Reactivity and Stability

  • Stability: The 1H-isochromene core is generally stable under neutral conditions. The presence of the endocyclic double bond makes it susceptible to reactions such as hydrogenation or oxidation.

  • Reactivity: The double bond can undergo addition reactions. Oxidative cleavage of the exocyclic double bond in related 4-substituted isochromenes has been used as a method to synthesize isocoumarins.[8] The benzylic methylene protons may be susceptible to deprotonation under strong basic conditions.

Potential Applications in Drug Development

While 3-methyl-1H-isochromene itself is not widely reported as a bioactive agent, its core structure is present in numerous compounds with significant pharmacological activities. This suggests that it is a valuable scaffold for the design of new therapeutic agents.

  • Antimicrobial and Antitumor Activity: Many natural and synthetic isocoumarins (1H-isochromen-1-ones) and isochromans exhibit a broad range of biological activities, including antimicrobial and cytotoxic effects.[2][4][13]

  • Antioxidant and Antiplatelet Agents: Derivatives of 3-phenyl-1H-isochromen-1-one have been identified as highly potent antioxidant and antiplatelet agents, suggesting the isochromene core can be tailored for cardiovascular applications.[3]

  • Enzyme Inhibition: The isocoumarin framework is a privileged structure for developing new medicines and can serve as a precursor for various bioactive molecules.[13]

  • Central Nervous System (CNS) Activity: Various isochroman derivatives have been investigated for their effects on the central nervous system.[4]

The introduction of a "magic methyl" group can profoundly impact a molecule's pharmacodynamic and pharmacokinetic properties, including target affinity, metabolic stability, and solubility.[11] Therefore, the 3-methyl group on the isochromene scaffold is not merely a structural component but a key modulator that could be crucial for optimizing drug-like properties in a lead discovery program.

Safety and Handling

No specific safety data sheet (SDS) is available for 3-methyl-1H-isochromene. As with any laboratory chemical with unknown hazards, it should be handled with care.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: The toxicological properties have not been investigated. Assume the compound is potentially harmful if ingested, inhaled, or in contact with skin.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1H-2-Benzopyran, 3-methyl- is a structurally interesting member of the isochromene family. While specific experimental data for this compound is limited, a comprehensive understanding of its properties can be constructed from established synthetic methods and spectral data of closely related analogues. Its core scaffold is of significant interest in medicinal chemistry, offering a versatile platform for the development of new therapeutic agents targeting a range of biological pathways. This guide serves as a foundational resource to stimulate and support further research into the chemistry and potential applications of this and related benzopyran derivatives.

References

  • No specific source for 3-methyl-3-[(1E)-1-propenyl]-3,4-dihydro-1H-isochromene physical properties was found, data was listed as n/a. (2025).
  • No specific source for 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid physical properties was found. (n.d.). Fluorochem.
  • Hoffman Fine Chemicals. (n.d.). CAS 29539-21-7 | 3-Methyl-1H-isochromen-1-one. Retrieved from [Link]

  • No specific source for 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid chemical properties was found. (n.d.). NextSDS.
  • NextSDS. (n.d.). 3-METHYL-ISOCHROMEN-1-ONE — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2301657, 3-Methyl-isochromen-1-one. Retrieved from [Link]

  • No specific source for 8-Methoxy-3-methyl-1H-isochromen-1-one properties was found. (n.d.). BLDpharm.
  • Kaur, N., et al. (n.d.). Synthesis of 1-methoxy-3-methyl-1H-isochromene and isobenzofuran. ResearchGate. Retrieved from [Link]

  • Yao, T., & Larock, R. C. (2009). A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols. The Journal of Organic Chemistry, 74(15), 5453-5458. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isochromenes. Retrieved from [Link]

  • Das, A., et al. (2016). One-Pot Synthesis of 1-Substituted 1H-Isochromenes by Combining Brønsted Acid with Silver Catalysis. European Journal of Organic Chemistry, 2016(31), 5263-5271. Available from: [Link]

  • Sharma, R., et al. (2022). Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. Current Pharmaceutical Design, 28(10), 829-840. Available from: [Link]

  • Kolosov, M. A., et al. (2025). Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4-dihydro-1H-isochromene-3-c. Letters in Applied NanoBioScience.
  • Binder, J. T., & Kirsch, S. F. (2016). Gold(I)-Catalyzed Synthesis of 1H‑Isochromenes. Organic Letters, 18(1), 124-127. Available from: [Link]

  • No specific source for 3H-isochromene properties was found. (n.d.). PubChem.
  • El-Demerdash, A., et al. (2020). Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. Molecules, 25(2), 347. Available from: [Link]

  • Wang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. Available from: [Link]

  • G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1194-1211. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available from: [Link]

  • No specific source for MS d
  • No specific source for MS data was found. (n.d.).
  • No specific source for NMR d
  • Tomás-Mendivil, E., et al. (2015). Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. Organic Letters, 17(24), 6126-6129. Available from: [Link]

  • Lima, D. P., & de Souza, R. O. M. A. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6061. Available from: [Link]

  • No specific source for biological activity was found. (2023). European Journal of Medicinal Chemistry.
  • No specific source for MS data was found. (2025). Research Collection.
  • No specific source for NMR d
  • No specific source for IR data was found. (2021).
  • No specific source for MS d
  • No specific source for IR data was found. (2025). Chemistry LibreTexts.
  • No specific source for IR data was found. (n.d.). University of Wisconsin-Madison.
  • No specific source for IR data was found. (2016). Master Organic Chemistry.

Sources

Foundational

In Vivo Pharmacokinetics and Toxicity of the 1H-2-Benzopyran, 3-Methyl- Scaffold: A Mechanistic and Methodological Whitepaper

Executive Summary The compound 1H-2-Benzopyran, 3-methyl- (CAS 29727-02-4), commonly recognized in its oxidized forms as the 3-methylisochromene or 3-methylisocoumarin core, represents a privileged structural motif in bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-2-Benzopyran, 3-methyl- (CAS 29727-02-4), commonly recognized in its oxidized forms as the 3-methylisochromene or 3-methylisocoumarin core, represents a privileged structural motif in both medicinal chemistry and toxicology. This bicyclic scaffold serves as the fundamental pharmacophore for a vast array of biologically active fungal and plant metabolites (e.g., mellein, 6,8-dihydroxy-3-methylisocoumarin)[1], while simultaneously acting as the primary toxicophore in potent mycotoxins such as Ochratoxin A (OTA)[2].

For drug development professionals and toxicologists, understanding the in vivo behavior of the 1H-2-Benzopyran, 3-methyl- core is critical. This whitepaper synthesizes the structural causality, pharmacokinetic (ADME) profile, and toxicological mechanisms of this scaffold, providing self-validating experimental protocols for its in vivo evaluation.

Structural Biology & Causality: The Role of the 3-Methyl Group

The pharmacokinetic and toxicodynamic profile of 1H-2-Benzopyran derivatives is heavily dictated by the substitution at the C3 position.

  • Lipophilicity and Protein Binding: The addition of the 3-methyl group significantly increases the lipophilicity (LogP) of the benzopyran core. This structural modification drives an exceptionally high affinity for plasma proteins, particularly serum albumin. In derivatives like OTA, this tight protein binding restricts glomerular filtration, drastically prolonging the systemic half-life[3].

  • Steric Hindrance: The 3-methyl group provides steric shielding to the adjacent pyran/lactone oxygen. This hindrance slows down spontaneous hydrolytic cleavage of the ring in aqueous physiological environments, forcing the molecule to undergo specific enzymatic bioactivation or detoxification via hepatic pathways[2].

  • CYP450 Orientation: During Phase I metabolism, the lipophilic 3-methyl moiety anchors the molecule within the hydrophobic binding pockets of hepatic Cytochrome P450 (CYP) enzymes (specifically CYP2C9 and CYP3A4), directing oxidation either toward the methyl group itself or the aromatic ring, leading to reactive intermediates[4].

In Vivo Pharmacokinetics (ADME Profile)

The in vivo journey of the 1H-2-Benzopyran, 3-methyl- scaffold is characterized by rapid absorption, extensive distribution, and complex hepatic metabolism.

  • Absorption: Due to its low molecular weight and high lipid solubility, the scaffold exhibits rapid and near-complete absorption across the gastrointestinal tract via passive diffusion.

  • Distribution: Once in the portal circulation, the scaffold binds extensively to albumin (>99% for halogenated derivatives). This creates a "depot" effect in the bloodstream, leading to a low volume of distribution (Vd) but a highly prolonged elimination half-life[5].

  • Metabolism: Hepatic metabolism is the primary clearance route. The scaffold undergoes two competing pathways:

    • Detoxification: Hydrolases cleave the benzopyran ring, forming highly polar, inactive open-ring metabolites (e.g., OT-alpha analogs) that are rapidly excreted[6].

    • Bioactivation: CYP450 enzymes mediate oxidative dechlorination (in halogenated analogs) or direct hydroxylation, forming reactive quinone/hydroquinone redox pairs[4].

  • Excretion: While polar metabolites are cleared renally, the intact highly lipophilic scaffold is often excreted via the biliary route, where it can undergo enterohepatic recirculation, further exacerbating its in vivo persistence.

Toxicity Mechanisms & Comparative Data

The toxicity of the 1H-2-Benzopyran, 3-methyl- scaffold is highly dependent on its peripheral substitutions, but the core mechanism remains conserved: oxidative stress and DNA adduct formation .

Research demonstrates that the toxicity of complex mycotoxins is intrinsically linked to the isocoumarin (oxidized benzopyran) moiety[7]. The bioactivated quinone/hydroquinone intermediates engage in continuous redox cycling, depleting cellular glutathione (GSH) and generating massive amounts of Reactive Oxygen Species (ROS)[4]. This leads to lipid peroxidation, mitochondrial dysfunction, and the formation of covalent DNA adducts, culminating in apoptosis and necrosis—primarily in the renal proximal tubules and hepatocytes[2].

Quantitative Toxicity Comparison

Table 1: Comparative In Vivo Toxicity of 1H-2-Benzopyran, 3-Methyl- Derivatives

Compound / Scaffold VariantPrimary Target OrganIn Vivo LD50 (Rat, Oral)Key Mechanism of Toxicity
Ochratoxin A (OTA) Kidney, Liver~20-50 mg/kgIsocoumarin-mediated ROS, DNA adducts, protein synthesis inhibition[2]
Ochratoxin B (OTB) Kidney>50 mg/kgRapid excretion, lower protein binding, reduced redox cycling[3]
3-Methylisocoumarin Liver (Mild)>500 mg/kgMild CYP450 bioactivation, moderate oxidative stress[5]
Mellein (Dihydro variant) None (Low toxicity)>1000 mg/kgRapid hepatic clearance, beneficial antimicrobial properties[8]

Mechanistic Pathway Visualization

G A 1H-2-Benzopyran, 3-methyl- (Parent Scaffold) B Hepatic CYP450 (Phase I Metabolism) A->B Absorption & Portal Circulation C Lactone/Ring Hydrolysis (Detoxification) B->C Hydrolases D Oxidative Bioactivation (Hydroxylation) B->D CYP2C9 / CYP3A4 F Renal Excretion (Inactive Metabolites) C->F Glucuronidation E Quinone/Hydroquinone Redox Cycling D->E O2 G ROS Generation & DNA Adduct Formation E->G Oxidative Stress H Cellular Toxicity (Nephrotoxicity / Hepatotoxicity) G->H Apoptosis / Necrosis

Metabolic activation and toxicity pathway of the 1H-2-Benzopyran, 3-methyl- scaffold.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems, incorporating internal controls to verify extraction efficiency and instrument calibration.

Protocol 1: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Causality: Sprague-Dawley (SD) rats are utilized due to their well-characterized hepatic CYP450 homology with humans, specifically regarding the orthologs responsible for the bioactivation of the benzopyran ring.

  • Animal Dosing: Administer the 1H-2-Benzopyran, 3-methyl- derivative via oral gavage (e.g., 5 mg/kg dissolved in corn oil to accommodate lipophilicity) to overnight-fasted adult male SD rats (n=6).

  • Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose into heparinized tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

  • Plasma Extraction (Self-Validation Step):

    • Spike 50 µL of plasma with 10 µL of an isotopically labeled internal standard (e.g., 13C-labeled analog) to validate extraction recovery.

    • Add 150 µL of ice-cold acetonitrile (containing 1% formic acid) to precipitate plasma proteins and disrupt the strong albumin-drug binding.

    • Vortex for 2 mins, centrifuge at 14,000 × g for 15 mins. Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (maintains retention of the lipophilic core).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic environment ensures protonation of the ring oxygen for optimal positive-ion ESI mass spectrometric ionization.

    • Detection: Multiple Reaction Monitoring (MRM) mode targeting the specific parent-to-daughter ion transitions.

  • Data Analysis: Calculate Cmax​ , Tmax​ , AUC, and t1/2​ using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Protocol 2: Subchronic Toxicity & Oxidative Stress Assay

Causality: Because the primary mechanism of toxicity is ROS generation via redox cycling, measuring lipid peroxidation (MDA) and antioxidant depletion (GSH) provides a direct biochemical readout of the scaffold's toxicodynamic impact.

  • Subchronic Dosing: Administer the compound daily for 28 days to SD rats at three dose levels (e.g., 1, 5, and 25 mg/kg/day) alongside a vehicle control.

  • Necropsy & Tissue Harvesting: On day 29, euthanize the animals. Rapidly excise the liver and kidneys, wash in ice-cold PBS to halt enzymatic degradation, and flash-freeze in liquid nitrogen.

  • Tissue Homogenization: Homogenize 100 mg of tissue in 1 mL of RIPA buffer containing protease inhibitors. Centrifuge at 10,000 × g for 15 mins at 4°C.

  • Oxidative Stress Biomarker Assays (Self-Validation Step):

    • MDA Quantification: React the supernatant with Thiobarbituric Acid (TBA) at 95°C for 45 mins. Measure absorbance at 532 nm. Validation: Run a standard curve of malondialdehyde tetrabutylammonium salt to ensure assay linearity.

    • GSH Depletion: Utilize a DTNB (Ellman’s reagent) colorimetric assay measuring absorbance at 412 nm to quantify reduced glutathione levels.

  • Histopathology: Fix a subset of tissues in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with Hematoxylin & Eosin (H&E) to visually confirm proximal tubule necrosis or hepatocellular ballooning.

References

  • "Comparative Ochratoxin Toxicity: A Review of the Available Data." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update." RSC Advances. Available at:[Link]

  • "Toxicity of Ochratoxin A and Its Modulation by Antioxidants: A Review." MDPI. Available at:[Link]

  • "Ultrasonic extraction, composition analysis, in vitro antioxidant and antiproliferative activities of Mango kernel oil." Taylor & Francis. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide on 1H-2-Benzopyran, 3-methyl- (CAS 29727-02-4): Synthesis, Safety, and Biological Applications

Executive Summary In the landscape of heterocyclic chemistry, the benzopyran scaffold represents a privileged pharmacophore with profound implications in both drug development and agrochemical research. Specifically, 1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic chemistry, the benzopyran scaffold represents a privileged pharmacophore with profound implications in both drug development and agrochemical research. Specifically, 1H-2-Benzopyran, 3-methyl- (commonly referred to as 3-methyl-1H-isochromene), registered under CAS No. 29727-02-4 [1], serves as a critical structural motif. Naturally occurring in fungal metabolites and synthetically accessible via advanced transition-metal catalysis, this compound and its oxidized derivatives exhibit potent biological activities, including targeted antiviral properties[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data aggregation. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, causality-driven safety protocols, and self-validating experimental workflows necessary for the successful handling and functionalization of the 3-methyl-1H-isochromene core.

Chemical Identity and Structural Characteristics

The 3-methyl-1H-isochromene architecture consists of a benzene ring fused to a pyran ring containing a methyl substitution at the C3 position. This structural arrangement imparts a unique electron density distribution, making the pyran oxygen a weak hydrogen-bond acceptor while the conjugated system provides a robust platform for electrophilic aromatic substitution and redox-neutral annulations.

Table 1: Physicochemical Identifiers
PropertyValueCausality / Significance
CAS Registry Number 29727-02-4[1]Unique identifier for the exact 3-methyl substituted 1H-2-benzopyran isomer.
IUPAC Name 3-methyl-1H-isochromeneDictates the standard nomenclature for literature cross-referencing.
Molecular Formula C₁₀H₁₀ODefines the baseline mass for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight ~146.19 g/mol Critical for stoichiometric calculations in catalytic cascades.
Solubility Profile Soluble in EtOAc, DMF, DMSOHigh lipophilicity necessitates polar aprotic solvents for synthetic reactions[3].

Safety Data Sheet (SDS) & Handling Protocols

Handling heterocyclic compounds like 1H-2-Benzopyran, 3-methyl- requires a rigorous understanding of their physicochemical hazards. While specific toxicological data for CAS 29727-02-4 is highly specialized, safety protocols are strictly extrapolated from the standardized GHS classifications of the isochromene structural class[4][5].

Hazard Identification
  • Signal Word: Warning

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation[5].

Causality-Driven PPE and Engineering Controls
  • Skin Protection: The lipophilic nature of the benzopyran core allows it to easily permeate standard latex. Nitrile gloves (EN 374 compliant) are mandatory to prevent dermal absorption and subsequent localized inflammation[4].

  • Eye Protection: Wear tightly fitting chemical safety goggles (EN 166). The compound's vapor pressure at elevated temperatures during synthesis can lead to severe ocular irritation.

  • Engineering Controls: All manipulations must be performed in a Class II fume hood. The compound is prone to forming irritating aerosols during solvent evaporation under reduced pressure.

Table 2: Emergency Precautionary Protocols (GHS Standard)
ScenarioPrecautionary StatementImmediate Action
Skin Contact P302 + P352Wash with plenty of soap and water. Remove contaminated clothing immediately[5].
Eye Contact P305 + P351 + P338Rinse cautiously with water for 15 minutes. Remove contact lenses if present[4].
Inhalation P304 + P340Move to fresh air. The lipophilicity can cause rapid respiratory tract irritation[5].

Synthesis Methodology: Rh(III)-Catalyzed Dephosphonylative Annulation

The synthesis of 3-substituted isochromenes traditionally required harsh reducing agents (e.g., Lithium Aluminum Hydride) to cleave C-P bonds. Modern synthetic protocols utilize a Rh(III)-catalyzed redox-neutral cascade, which allows for the direct construction of the 3-methyl-1H-isochromene core from benzoic acid and diazo compounds[3].

Mechanistic Workflow

G A Benzoic Acid Derivatives D Carbenoid Functionalization A->D Coordination B Diazo Compound (Bestmann-Ohira) B->D Addition C Rh(III) Catalyst [RhCp*Cl2]2 C->D Catalysis E Dephosphonylative Annulation (CsOAc, 100°C) D->E C-P Bond Cleavage F 3-Methyl-1H-isochromene Derivatives E->F Cyclization

Rh(III)-Catalyzed Synthesis Workflow for 3-Methyl-1H-isochromene Derivatives.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system, ensuring that each step contains an intrinsic quality control checkpoint.

  • Inert Preparation: In an oven-dried Schlenk tube, add benzoic acid (1.0 equiv) and dimethyl(1-diazo-2-oxopropyl)phosphonate (1.2 equiv).

    • Causality: The tube must be purged with Argon three times. Rh(III) catalysts are highly sensitive to atmospheric oxygen, which can irreversibly oxidize the active metal center and stall the catalytic cycle.

  • Catalyst & Additive Loading: Add the catalyst [RhCp*Cl2]2 (2.5 mol %) and the base additive CsOAc (100 mol %).

    • Causality: Cesium acetate (CsOAc) is specifically selected over Silver Acetate (AgOAc). The larger atomic radius of the Cesium ion provides superior solubility in DMF and optimal basicity to drive the dephosphonylation step without over-reducing the substrate[3].

  • Reaction Execution: Inject anhydrous DMF (2.0 mL) and stir the mixture at 100 °C for 12 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (4:1) eluent. The complete disappearance of the UV-active diazo starting material confirms the successful completion of the carbenoid cascade.

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Purification: Isolate the product via silica gel column chromatography (5% EtOAc/Petroleum ether).

Table 3: NMR Validation Data for 3-Methyl-1H-isochromene Scaffolds

To validate the success of the synthesis, researchers must cross-reference their NMR spectra against the standardized shifts of the 3-methyl-isochromene core[3].

NucleusChemical Shift (δ ppm)MultiplicityCausality / Structural Assignment
¹H NMR 6.27Singlet (1H)Confirms the formation of the C4-H alkene proton in the pyran ring.
¹H NMR 2.29Singlet (3H)Validates the successful retention of the C3-methyl group.
¹³C NMR 103.5SingletCorresponds to the C4 alkene carbon, a hallmark of the isochromene ring[3].
¹³C NMR 19.7SingletConfirms the C3-methyl carbon shift.

Pharmacological & Biological Applications

Beyond synthetic methodology, the 3-methyl-1H-isochromene scaffold is a highly sought-after pharmacophore in agricultural virology and medicinal chemistry.

Anti-TMV (Tobacco Mosaic Virus) Activity

Recent isolations from Aspergillus versicolor, an endophytic fungus derived from Nicotiana tabacum, have identified several novel isochromene derivatives containing the 3-methyl-1H-isochromene core[6].

  • Mechanism of Action: Compounds such as 7-isopropyl-5-methoxy-3-methyl-1H-isochromene interact directly with viral coat proteins. The lipophilic 3-methyl group enhances cellular permeability, allowing the isochromene core to disrupt the viral replication machinery[2].

  • Efficacy: In controlled half-leaf assays, specific 3-methyl-isochromene derivatives demonstrated anti-TMV inhibition rates exceeding 41.6%, outperforming commercial positive controls like Ningnanmycin[6]. This positions CAS 29727-02-4 and its derivatives as highly valuable lead compounds for developing next-generation antiviral agrochemicals.

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Protocols & Analytical Methods

Method

Synthesis of 1H-2-Benzopyran, 3-methyl-: A Detailed Guide for Researchers

Introduction 1H-2-Benzopyran, 3-methyl-, commonly known as 3-methylisochroman, is a heterocyclic compound belonging to the isochroman family. The isochroman scaffold is a privileged structure found in a variety of natura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1H-2-Benzopyran, 3-methyl-, commonly known as 3-methylisochroman, is a heterocyclic compound belonging to the isochroman family. The isochroman scaffold is a privileged structure found in a variety of natural products and pharmacologically active molecules, exhibiting a wide range of biological activities. The targeted synthesis of specific isochroman derivatives is therefore of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed, step-by-step protocol for the synthesis of 3-methylisochroman via the acid-catalyzed Oxa-Pictet-Spengler reaction of 2-phenylethanol and acetaldehyde. The causality behind experimental choices, self-validating protocols, and comprehensive characterization data are provided to ensure scientific integrity and reproducibility.

Synthesis Pathway Overview

The most direct and modular approach for the synthesis of the isochroman core is the Oxa-Pictet-Spengler reaction.[1][2][3][4] This reaction involves the acid-catalyzed condensation of a β-arylethylamine or, in this case, a β-arylethanol, with an aldehyde or ketone, followed by ring closure. For the synthesis of 3-methylisochroman, 2-phenylethanol serves as the β-arylethanol component, and acetaldehyde provides the electrophilic partner that will form the C1 and C3 positions of the isochroman ring, with the methyl group at the C3 position.

The reaction proceeds through the formation of a hemiacetal intermediate from the reaction of 2-phenylethanol and protonated acetaldehyde. Subsequent intramolecular electrophilic aromatic substitution, driven by the activation of the aromatic ring and the formation of a stabilized benzylic cation intermediate, leads to the cyclized product. Dehydration of this intermediate yields the final 3-methylisochroman.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Oxa-Pictet-Spengler Reaction cluster_product Product 2-Phenylethanol 2-Phenylethanol Reaction Acid Catalyst (e.g., p-TsOH) Inert Solvent (e.g., Toluene) Heat 2-Phenylethanol->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction 3-Methylisochroman 3-Methylisochroman Reaction->3-Methylisochroman

Caption: Overall synthetic scheme for 3-methylisochroman.

Detailed Experimental Protocol

This protocol outlines the synthesis of 3-methylisochroman from 2-phenylethanol and acetaldehyde.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
2-PhenylethanolC₈H₁₀O122.1612.2 g0.10
AcetaldehydeC₂H₄O44.055.3 g0.12
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.220.95 g0.005
TolueneC₇H₈92.14100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-50 mL-
Brine (Saturated NaCl solution)NaCl(aq)-50 mL-
Anhydrous Magnesium SulfateMgSO₄120.375 g-
Equipment
  • Round-bottom flask (250 mL) equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 2-phenylethanol (12.2 g, 0.10 mol), toluene (100 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol).

  • Addition of Acetaldehyde: While stirring the mixture at room temperature, slowly add acetaldehyde (5.3 g, 0.12 mol). Note: Acetaldehyde is volatile and has a low boiling point. It is advisable to cool the reaction mixture slightly during the addition.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst.

  • Extraction: Wash the organic layer with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The crude product is then purified by vacuum distillation to afford 3-methylisochroman as a colorless oil.

Experimental_Workflow A 1. Combine Reactants (2-Phenylethanol, Toluene, p-TsOH) B 2. Add Acetaldehyde A->B C 3. Reflux (4-6 h) B->C D 4. Cool and Quench (Saturated NaHCO3) C->D E 5. Extraction and Washing (Brine) D->E F 6. Dry and Concentrate E->F G 7. Vacuum Distillation F->G H Pure 3-Methylisochroman G->H

Caption: Experimental workflow for the synthesis of 3-methylisochroman.

Characterization of 1H-2-Benzopyran, 3-methyl-

The structure and purity of the synthesized 3-methylisochroman should be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environment in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.00m4HAromatic protons
~4.70q1HH-1
~4.10ddd1HH-3
~3.80ddd1HH-4 (equatorial)
~2.80dd1HH-4 (axial)
~1.30d3H-CH₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~138Aromatic C (quaternary)
~134Aromatic C (quaternary)
~129Aromatic CH
~126Aromatic CH
~125Aromatic CH
~70C-1
~68C-3
~35C-4
~21-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Interpretation
~3050-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1600, 1490Aromatic C=C stretch
~1100-1000C-O-C stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

m/zInterpretation
148[M]⁺ (Molecular ion)
133[M-CH₃]⁺
105[M-C₂H₅O]⁺
91[C₇H₇]⁺ (Tropylium ion)

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The successful synthesis of 3-methylisochroman can be confirmed by comparing the obtained spectroscopic data with expected values and literature data for similar isochroman structures.[5][6][7] The purity of the final product can be assessed by gas chromatography (GC) or by the absence of impurity signals in the ¹H and ¹³C NMR spectra. The yield of the reaction should be reproducible under the specified conditions. Any significant deviation from the expected spectroscopic data may indicate the formation of side products or incomplete reaction, prompting further optimization of the reaction conditions or purification procedure.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1H-2-Benzopyran, 3-methyl- (3-methylisochroman) via the Oxa-Pictet-Spengler reaction. The procedure is straightforward and utilizes readily available starting materials, making it suitable for both academic and industrial research laboratories. The comprehensive characterization data provided serves as a benchmark for product verification, ensuring the synthesis of the target molecule with high purity. This guide empowers researchers and drug development professionals to efficiently synthesize this important heterocyclic scaffold for further investigation and application.

References

  • G. A. Olah, A. P. Fung, and D. Meidar, Journal of Organic Chemistry, 1981 , 46 (17), pp 3533–3537. ([Link])

  • PubChem. Mellein. National Center for Biotechnology Information. ([Link])

  • Chemical Synthesis Database. 3-methyl-3,4-dihydro-1H-isochromen-1-one. ([Link])

  • H. J. Reich, "Structure Determination Using Spectroscopic Methods," University of Wisconsin. ([Link])

  • H. E. Gottlieb, V. Kotlyar, and A. Nudelman, The Journal of Organic Chemistry, 1997 , 62 (21), pp 7512–7515. ([Link])

  • Michigan State University Department of Chemistry. Proton NMR Table. ([Link])

  • National Institute of Standards and Technology. 13C - NMR Absorptions of Major Functional Groups. ([Link])

  • W. M. Whaley and T. R. Govindachari, Organic Reactions, 1951 , 6, pp 151-190. ([Link])

  • Wikipedia. Pictet–Spengler reaction. ([Link])

  • M. A. G. N. Mont'Alverne, F. J. R. de A. Lima, and P. R. R. Ribeiro, Molecules, 2020 , 25(1), p 197. ([Link])

Sources

Application

Protocol for extracting 1H-2-Benzopyran, 3-methyl- from natural sources

Application Note: Standardized Protocol for the Extraction and Isolation of 1H-2-Benzopyran, 3-methyl- Derivatives from Natural Matrices Target Audience: Researchers, natural product chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Protocol for the Extraction and Isolation of 1H-2-Benzopyran, 3-methyl- Derivatives from Natural Matrices

Target Audience: Researchers, natural product chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Structural Context and Biological Significance

The chemical scaffold 1H-2-Benzopyran, 3-methyl- (also known as the 3-methylisochromene or 3-methylisochroman core) serves as the foundational pharmacophore for a vast array of high-value natural products. When oxygenated and functionalized, this heterocyclic core forms several critical classes of bioactive secondary metabolites:

  • Melleins (3,4-dihydroisocoumarins): Predominantly synthesized by endophytic fungi (e.g., Aspergillus and Penicillium species), these compounds exhibit potent antifungal, antibacterial, and phytotoxic properties[1].

  • Azaphilones: Highly oxygenated fungal polyketides containing the isochroman scaffold, known for their significant cytotoxic, antiviral, and anti-inflammatory activities[2].

  • Hydroxy-isochromans: Non-lactonized phenolic derivatives found in botanical sources like extra-virgin olive oil, formed via the reaction of hydroxytyrosol with aromatic aldehydes, acting as powerful natural antioxidants[3].

As a Senior Application Scientist, I have designed the following protocol to address the specific physicochemical challenges associated with isolating this scaffold. This is not merely a sequence of steps, but a causality-driven, self-validating workflow designed to maximize yield and purity.

Causality in Experimental Design (E-E-A-T)

To ensure scientific integrity, every reagent and technique in this protocol is selected based on the specific thermodynamic and kinetic properties of the 1H-2-Benzopyran, 3-methyl- core:

  • Solvent Selection (Ethyl Acetate vs. Methanol): The 3-methylisochroman scaffold possesses moderate polarity due to its heterocyclic oxygen and potential phenolic hydroxyls. Ethyl acetate (EtOAc) is selected as the primary extraction solvent because it efficiently partitions these target benzopyrans while selectively leaving highly polar carbohydrates, salts, and proteins in the aqueous/cellular debris phase.

  • Defatting with Hexane: Natural matrices—especially olive oil and fungal mycelia—contain massive amounts of triglycerides. Hexane partitioning is a critical causal step; failing to remove these non-polar lipids will irreversibly foul the stationary phase of the preparative HPLC during downstream purification.

  • Orthogonal Purification (Sephadex LH-20 to RP-HPLC): Normal-phase silica gel separates by polarity, which is insufficient for resolving closely related isochroman stereoisomers. Sephadex LH-20 introduces an orthogonal separation mechanism based on molecular size and π−π aromatic interactions (ideal for the benzene ring of the benzopyran core). Final resolution of enantiomers (e.g., (R)- vs. (S)-mellein) strictly requires Reversed-Phase HPLC (RP-HPLC).

Step-by-Step Extraction and Isolation Protocol

System Validation Checkpoint 1: Before beginning, run a reference standard (e.g., commercially available (R)-mellein) on a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 7:3) to establish a baseline Retention Factor ( Rf​ ).

Phase 1: Matrix Preparation and Primary Extraction
  • Cultivation: Culture the endophytic fungus (e.g., Aspergillus sp.) on a solid rice medium for 21-28 days at 25°C to induce secondary metabolite biosynthesis.

  • Extraction: Macerate the fermented matrix with EtOAc (3 × 500 mL per 100 g of matrix). Subject the suspension to ultrasonic-assisted extraction (UAE) for 30 minutes at 40°C.

    • Causality: UAE induces acoustic cavitation, mechanically disrupting the fungal cell walls and accelerating the mass transfer of intracellular isochromans into the solvent without thermal degradation.

  • Concentration: Filter the extract through Whatman No. 1 paper and concentrate in vacuo at 35°C to yield the crude extract.

Phase 2: Fractionation and Defatting
  • Liquid-Liquid Partitioning: Suspend the crude extract in 10% aqueous methanol (200 mL). Partition with n-hexane (3 × 200 mL) to remove non-polar lipids. Retain the aqueous methanol layer.

  • Dichloromethane (DCM) Extraction: Extract the defatted aqueous methanol layer with DCM (3 × 200 mL). The DCM fraction will contain the enriched 1H-2-Benzopyran, 3-methyl- derivatives.

    • System Validation Checkpoint 2: Spot the DCM fraction on a silica TLC plate. Visualize under UV at 254 nm. Spray with anisaldehyde-sulfuric acid and heat; isochroman derivatives typically appear as distinct purple/brown quenching spots, confirming the preservation of the conjugated benzopyran ring.

Phase 3: Orthogonal Purification
  • Silica Gel Chromatography: Load the dried DCM fraction onto a silica gel column (200-300 mesh). Elute with a step gradient of Hexane:EtOAc (from 100:0 to 50:50, v/v). Collect fractions and pool them based on their TLC profiles.

  • Sephadex LH-20 Size Exclusion: Dissolve the target fraction in pure Methanol and load onto a Sephadex LH-20 column. Elute isocratically with Methanol.

    • Causality: This step removes any remaining polymeric impurities and pigments, isolating the low-molecular-weight phenolic isochromans.

  • Preparative RP-HPLC: Purify the enriched sub-fraction using a Prep-HPLC system (C18 column, 250 × 21.2 mm, 5 µm). Mobile phase: Isocratic 45% Acetonitrile in Water (with 0.1% Formic Acid) at a flow rate of 10 mL/min. Monitor absorbance at 254 nm and 280 nm.

    • System Validation Checkpoint 3: Collect the major peak and immediately analyze via LC-MS. A mass corresponding to the specific derivative (e.g., m/z 179 [M+H]+ for mellein) confirms successful isolation.

Quantitative Data Presentation

The following table summarizes the expected extraction parameters, solvent systems, and yields during the isolation of 3-methyl-1H-2-benzopyran derivatives from a standard 100 g fungal culture.

Extraction PhaseMatrix / TechniqueSolvent SystemTarget Compound ClassExpected Yield (w/w)Purity (HPLC)
Primary Extraction Fungal Culture / UAEEthyl Acetate (100%)Total Polyketides2.5 - 4.0%< 10%
Defatting Liquid-Liquid PartitionHexane / 10% aq. MeOHLipids (Discarded)N/AN/A
Enrichment Liquid-Liquid PartitionDichloromethaneCrude Isochromans0.8 - 1.2%20 - 35%
Fractionation Silica Gel ColumnHexane:EtOAc (70:30)Melleins / Azaphilones0.1 - 0.3%60 - 75%
Purification Preparative RP-HPLCAcetonitrile:Water (45:55)1H-2-Benzopyran derivatives0.01 - 0.05%> 98%

Extraction Workflow Visualization

ExtractionWorkflow Source Natural Source (Fungal Mycelia / Olive Oil) PrimaryExt Primary Extraction (EtOAc UAE / Sonication) Source->PrimaryExt Mass Transfer Partition Liquid-Liquid Partitioning (Hexane Defatting) PrimaryExt->Partition Crude Extract Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) Partition->Silica DCM Fraction Sephadex Sephadex LH-20 (Aromatic/Size Exclusion) Silica->Sephadex Active Fractions HPLC Preparative RP-HPLC (Isomer Resolution) Sephadex->HPLC Enriched Sub-fractions PureComp Purified 1H-2-Benzopyran, 3-methyl- Derivatives HPLC->PureComp LC-MS/NMR Validation

Workflow for the extraction and purification of 1H-2-Benzopyran, 3-methyl- derivatives.

References

  • Reveglia, P.; Masi, M.; Evidente, A. "Melleins—Intriguing Natural Compounds." Biomolecules 2020, 10(5), 772.

  • Chen, C.; Tao, H.; Chen, W.; Yang, B.; Zhou, X.; Luo, X.; Liu, Y. "Recent advances in the chemistry and biology of azaphilones." RSC Advances 2020, 10, 10197-10220.

  • Bianco, A.; Coccioli, F.; Guiso, M.; Marra, C. "The occurrence in olive oil of a new class of phenolic compounds: hydroxy-isochromans." Food Chemistry 2002, 77(4), 405-411.

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing of 1H-2-Benzopyran, 3-methyl-

Introduction 1H-2-Benzopyran, 3-methyl-, a member of the isochroman family, represents a core structural motif in various biologically active compounds and functional materials. As research and development efforts advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1H-2-Benzopyran, 3-methyl-, a member of the isochroman family, represents a core structural motif in various biologically active compounds and functional materials. As research and development efforts advance, the demand for a robust and scalable manufacturing process for this key intermediate becomes paramount. These application notes provide a comprehensive guide to the scale-up synthesis of 1H-2-Benzopyran, 3-methyl-, transitioning from laboratory-scale procedures to a pilot or industrial-scale manufacturing process. The protocols detailed herein are designed to ensure process safety, efficiency, and product quality, addressing the critical considerations inherent in chemical process scale-up.

The methodologies presented are synthesized from established industrial practices for related isochromanones and general principles of process chemistry.[1][2][3][4] This document aims to provide a scientifically sound and practical framework for researchers and process chemists, emphasizing the rationale behind procedural choices to facilitate successful implementation and optimization.

Proposed Synthetic Pathway for Scale-Up

A critical first step in scale-up is the selection of a synthetic route that utilizes readily available, cost-effective starting materials and avoids hazardous or difficult-to-handle reagents. Based on analogous syntheses of isochroman derivatives, a two-step process is proposed for the industrial production of 1H-2-Benzopyran, 3-methyl-.[1][5]

The proposed pathway involves:

  • Halogenation: Free-radical halogenation of a suitable starting material to introduce a reactive handle for subsequent cyclization.

  • Intramolecular Cyclization: Base-mediated ring closure to form the desired 1H-2-Benzopyran, 3-methyl- ring system.

This approach is favored for its convergence and the potential for a "one-pot" process, which can significantly improve process efficiency and reduce waste on a large scale.

Reaction Pathway Diagram

Synthetic Pathway start o-Ethyltoluene intermediate 2-(1-Chloroethyl)benzyl chloride start->intermediate Sulphuryl Chloride, Free Radical Initiator (AIBN) product 1H-2-Benzopyran, 3-methyl- intermediate->product Mild Base (e.g., K2CO3), Phase Transfer Catalyst

Caption: Proposed two-step synthetic pathway for 1H-2-Benzopyran, 3-methyl-.

Process Parameters and Optimization for Scale-Up

Transitioning from a laboratory benchtop to a manufacturing setting necessitates careful consideration of various process parameters that can significantly impact yield, purity, and safety.[6] The following sections detail the critical parameters for each step of the proposed synthesis.

Step 1: Halogenation of o-Ethyltoluene

The selective halogenation of the benzylic positions of o-ethyltoluene is the key transformation to generate the precursor for cyclization. Sulphuryl chloride is recommended as the halogenating agent due to its cost-effectiveness and ease of handling compared to alternatives like N-bromosuccinimide on an industrial scale.[1]

ParameterLaboratory Scale (10-100 g)Pilot/Industrial Scale (1-100 kg)Rationale and Key Considerations
Solvent Dichloromethane, ChlorobenzeneChlorobenzene, Fluorobenzene[5]Higher boiling point solvents are preferred for better temperature control of the exothermic reaction at scale. Azeotropic distillation can be used for drying the solvent and starting material.[5]
Initiator AIBN (2,2'-Azobisisobutyronitrile)AIBN or other suitable radical initiatorsThe choice of initiator and its concentration will influence the reaction rate and selectivity. Careful control of initiator addition is crucial to manage the reaction exotherm.
Temperature 50-70 °C60-80 °C[5]Tighter temperature control is critical at scale to prevent runaway reactions and minimize side-product formation. The reaction is typically exothermic.
Reagent Addition Batchwise or slow additionSlow, controlled addition over several hours[5]Controlled addition of sulphuryl chloride is essential to manage the evolution of HCl and SO2 gases and to control the reaction temperature.
Monitoring TLC, GC-MSIn-situ monitoring (e.g., GC) of starting material consumption[5]Real-time monitoring allows for precise determination of reaction completion, preventing over-reaction and impurity formation.
Step 2: Intramolecular Cyclization

The cyclization of the di-halogenated intermediate is achieved using a mild base to promote the intramolecular Williamson ether synthesis.

ParameterLaboratory Scale (10-100 g)Pilot/Industrial Scale (1-100 kg)Rationale and Key Considerations
Base Potassium Carbonate, Sodium HydroxidePotassium Bicarbonate, Potassium Carbonate[1]A mild base like potassium bicarbonate is preferred to minimize side reactions. An aqueous solution of the base is typically used.[1]
Catalyst Phase Transfer Catalyst (e.g., TBAB)Phase Transfer Catalyst (e.g., TBAB), Potassium Iodide[5]A phase transfer catalyst is crucial for facilitating the reaction between the organic-soluble intermediate and the aqueous base. Potassium iodide can act as a catalyst to enhance the reaction rate.[5]
Temperature 50-80 °C50-70 °C[5]Moderate temperatures are sufficient for the cyclization and help to minimize the formation of elimination byproducts.
Work-up Liquid-liquid extractionPhase separation, azeotropic drying[5]At scale, efficient phase separation is critical. The organic layer can be dried by azeotropic distillation to remove water before product isolation.[5]
Purification Flash chromatographyCrystallization, Distillation[2]Crystallization from a suitable solvent system (e.g., methylcyclohexane) is the preferred method for large-scale purification to achieve high purity.[5]

Detailed Experimental Protocols

The following protocols are provided as a starting point for the scale-up synthesis of 1H-2-Benzopyran, 3-methyl-. Note: These protocols should be optimized at a smaller scale before implementation in a pilot or manufacturing plant.

Protocol for Pilot-Scale Synthesis (1 kg Batch)

Safety Precaution: This process involves corrosive and potentially harmful chemicals. All operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9][10] Refer to the Safety Data Sheets (SDS) for all reagents before use.

Equipment:

  • 10 L glass-lined reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.

  • Heating/cooling mantle.

  • Scrubber system for off-gases (HCl and SO2).

  • Receiving vessels.

  • Filtration and drying equipment.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Charge the reactor with o-ethyltoluene (1.0 kg) and chlorobenzene (5 L).

  • Azeotropic Drying: Heat the mixture to reflux and remove any residual water via a Dean-Stark trap. Cool the reactor contents to 60 °C.

  • Initiator Addition: Add AIBN (0.05 kg) to the reactor.

  • Sulphuryl Chloride Addition: Slowly add sulphuryl chloride (1.3 kg) to the reactor over 3-4 hours, maintaining the temperature between 60-65 °C. Monitor the off-gas scrubbing system.

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots. Continue stirring at 60-65 °C until the starting material is consumed.

  • Cyclization: Cool the reaction mixture to 50 °C. Slowly add an aqueous solution of potassium carbonate (1.5 kg in 3 L of water) containing a phase transfer catalyst (e.g., TBAB, 0.02 kg).

  • Reaction Completion: Stir the biphasic mixture at 60 °C for 1-2 hours. Monitor the disappearance of the intermediate by GC.

  • Work-up and Phase Separation: Stop stirring and allow the layers to separate. Transfer the lower aqueous layer to a waste container.

  • Drying: Dry the organic layer by azeotropic distillation.

  • Crystallization and Isolation: Cool the solution to initiate crystallization. Further cooling to 0-5 °C will maximize the product yield. Filter the solid product and wash with cold methylcyclohexane.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Process Workflow Diagram

Scale-Up Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reactor_prep Reactor Preparation (Clean & Dry) charge_reagents Charge o-Ethyltoluene & Chlorobenzene reactor_prep->charge_reagents azeotropic_drying Azeotropic Drying charge_reagents->azeotropic_drying initiator_add Add Initiator (AIBN) azeotropic_drying->initiator_add so2cl2_add Add Sulphuryl Chloride (Controlled) initiator_add->so2cl2_add reaction_monitor Monitor Reaction (GC) so2cl2_add->reaction_monitor cyclization Add Base & Catalyst (Cyclization) reaction_monitor->cyclization phase_sep Phase Separation cyclization->phase_sep drying Azeotropic Drying phase_sep->drying crystallization Crystallization drying->crystallization filtration Filtration & Washing crystallization->filtration product_drying Product Drying filtration->product_drying

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Post-Catalytic Purification of 1H-2-Benzopyran, 3-methyl-

Welcome to the Technical Support Center for the downstream processing of 1H-2-Benzopyran, 3-methyl- (commonly referred to as 3-methylisochroman). This guide is engineered for researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of 1H-2-Benzopyran, 3-methyl- (commonly referred to as 3-methylisochroman). This guide is engineered for researchers and drug development professionals who need to isolate this critical cyclic ether intermediate from complex post-catalytic reaction mixtures.

When synthesizing 3-methylisochroman via transition-metal catalysis (e.g., cross-coupling or oxa-Pictet-Spengler cyclizations), the crude mixture typically contains residual heavy metals, unreacted precursors, and oxidized lactone byproducts (such as 3-methylisochroman-1-one)[1]. This guide provides field-proven, self-validating methodologies to achieve API-grade purity.

Purification Workflow Architecture

PurificationWorkflow Crude Crude Reaction Mixture (3-Methylisochroman + Catalyst) Filter 1. Filtration (Remove solid catalyst) Crude->Filter Scavenge 2. Metal Scavenging (Silica-bound polyamines) Filter->Scavenge Filtrate Waste1 Solid Metal Waste Filter->Waste1 Retentate Extraction 3. Aqueous Workup (Remove salts) Scavenge->Extraction Distillation 4. Vacuum Distillation (Fractionation at 1-5 mmHg) Extraction->Distillation Organic Phase QC QC Check: ICP-MS Metals < 10 ppm? Distillation->QC Distillate (61-65 °C) Waste2 Heavy Byproducts (e.g., lactones) Distillation->Waste2 Residue QC->Scavenge No (Recycle) Pure Pure 3-Methylisochroman (Target API Intermediate) QC->Pure Yes

Workflow for the post-catalytic purification of 3-methylisochroman.

Quantitative Data: Physicochemical Separation Parameters

To design an effective purification strategy, we must exploit the physicochemical differences between the target molecule and its common impurities.

Parameter3-Methylisochroman (Target)3-Methylisochroman-1-one (Impurity)Transition Metals (Pd/Ru)
Molecular Formula C₁₀H₁₂OC₁₀H₁₀O₂Varies
Molecular Weight 148.20 g/mol 162.19 g/mol N/A
Boiling Point 61 °C at 1 mmHg[2]>150 °C at 1 mmHgN/A (Solid/Salt)
Polarity Low (Non-polar ether)Moderate (Polar lactone)High (Salts/Complexes)
Target Removal Strategy N/A (Retain)Vacuum Distillation / ChromatographyFunctionalized Silica Scavenging
Troubleshooting Guides & FAQs

Q1: How do I efficiently remove homogeneous transition metal catalysts (e.g., Pd, Ru) from the 3-methylisochroman crude mixture to meet strict API limits? A: Because precious metals are highly toxic and ecotoxic, they must be purged from the product stream[3]. The most effective method is using functionalized silica resins acting as metal scavengers. Causality: You should specifically select cheap combinations of silica resins functionalized with simple polyamines. Avoid expensive cyclic polyamines; although they form strong chelates in theory, they suffer from severe kinetic retardation of complexation, making them too slow for practical downstream processing[4][5].

Q2: My product is contaminated with the oxidized side product, 3-methylisochroman-1-one. How can I separate them without tedious column chromatography? A: You can exploit the massive boiling point differential between the two compounds. 3-Methylisochroman is a relatively non-polar cyclic ether that boils at approximately 61 °C at 1 mmHg (or 65 °C at 5 mmHg)[2]. In contrast, 3-methylisochroman-1-one is a lactone; the added carbonyl group significantly increases its dipole moment and intermolecular forces, driving its boiling point much higher. High-vacuum fractional distillation will selectively vaporize the ether, leaving the lactone behind in the distillation heel.

Q3: Why is my metal scavenging step failing to reduce Pd levels below 50 ppm? A: Scavenging efficiency is highly solvent-dependent. Causality: Silica-bound polyamines are most effective in apolar solvents (like cyclohexane or heptane) because the highly polar metal complexes are thermodynamically driven out of the apolar bulk solvent and onto the polar functionalized resin[4][5]. If you are attempting to scavenge in highly polar solvents (e.g., DMF or alcohols), the solvent competes with the resin for metal coordination. Perform a solvent swap to an apolar solvent before adding the scavenger.

Experimental Protocols
Protocol 1: Trace Metal Scavenging via Functionalized Silica

This protocol is designed to reduce transition metal contamination from >1000 ppm to <10 ppm.

  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent. Redissolve the crude 3-methylisochroman in an apolar solvent (e.g., cyclohexane or hexanes) at a concentration of 0.1 M. Causality: Apolar solvents maximize the thermodynamic driving force for the metal to bind to the polar resin[5].

  • Resin Addition: Add a simple polyamine-functionalized silica resin (e.g., QuadraPure™ or SiliaMetS®) at a loading of 5–10 equivalents relative to the initial catalyst loading.

  • Agitation: Stir the suspension at 40 °C for 4 to 12 hours. Causality: Mild heating overcomes the activation energy barrier for ligand exchange between the metal-catalyst complex and the polyamine resin.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded resin. Wash the filter cake with 2 column volumes of fresh cyclohexane.

  • Self-Validating QC Check: Before proceeding, sample the filtrate, evaporate the solvent, and analyze the residue via ICP-MS. Validation Gate: The protocol is self-validating only if the metal concentration is confirmed to be <10 ppm. If >10 ppm, repeat Steps 2-4.

Protocol 2: High-Vacuum Fractional Distillation

This protocol separates 3-methylisochroman from heavy lactone byproducts and residual oligomers.

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column (to provide theoretical plates for separation) and a high-vacuum pump equipped with a cold trap.

  • Degassing: Transfer the metal-free crude oil to the distillation flask. Apply a moderate vacuum (50 mmHg) at room temperature for 30 minutes. Causality: This removes trace volatile solvents (like cyclohexane) and prevents explosive bumping when high vacuum and heat are applied.

  • Equilibration: Lower the pressure to 1–5 mmHg. Slowly heat the oil bath.

  • Fraction Collection:

    • Forecut: Collect any distillate appearing below 55 °C (at 1 mmHg). Discard.

    • Main Fraction: Collect the fraction distilling precisely between 61 °C and 65 °C at 1–5 mmHg [2]. This is pure 3-methylisochroman.

    • Residue: Cease heating once the temperature begins to drop or the distillation flask is nearly empty. The oxidized 3-methylisochroman-1-one remains in the pot.

  • Self-Validating QC Check: Analyze the main fraction via GC-MS and ¹H/¹³C-NMR. Validation Gate: The absolute absence of a downfield lactone carbonyl peak (~170 ppm in ¹³C-NMR) validates the complete removal of the oxidized impurity.

References
  • Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • US3360530A - Tricyclic isochromans and processes for making same Source: Google Patents URL
  • Metals Removal - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL:[Link]

  • One-Pot Synthesis of Enantiopure 3,4-Dihydroisocoumarins through Dynamic Reductive Kinetic Resolution Processes Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature and Pressure for 1H-2-Benzopyran, 3-methyl- Synthesis

Welcome to the advanced technical support and troubleshooting center for the synthesis and handling of 1H-2-Benzopyran, 3-methyl- (CAS 29727-02-4), commonly referred to as 3-methyl-1H-isochromene. This scaffold is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the synthesis and handling of 1H-2-Benzopyran, 3-methyl- (CAS 29727-02-4), commonly referred to as 3-methyl-1H-isochromene. This scaffold is a highly valuable, yet reactive, building block used extensively in natural product synthesis, medicinal chemistry, and as a diene in complex [4+2] cycloadditions.

Because the isochromene core is susceptible to thermal degradation and undesired polymerization, mastering the thermodynamic (temperature) and kinetic (pressure) controls during its synthesis is critical for drug development professionals and synthetic chemists.

Mechanistic Causality: The Role of Temperature and Pressure

The synthesis of the 1H-2-benzopyran framework typically proceeds via the transition-metal-catalyzed cycloisomerization of alkynyl benzyl alcohols or through base-mediated cascade reactions[1]. The success of these pathways is governed by strict thermodynamic boundaries:

  • Temperature (Kinetic Activation): Thermal energy is required to overcome the activation barrier ( Ea​ ) for metal-alkyne coordination and subsequent nucleophilic ring closure. However, temperatures exceeding 120°C dramatically increase the collision frequency of the highly reactive diene system within the isochromene core, leading to auto-polymerization.

  • Pressure (Thermodynamic Shift): Applying Le Chatelier’s principle, elevated pressure (5–10 atm) in an autoclave environment favors reactions with a negative activation volume ( ΔV‡<0 ). Intramolecular cyclization to form the benzopyran ring is volume-reducing. Therefore, high pressure not only accelerates the desired cyclization at lower, safer temperatures but also suppresses the volatilization of solvents like THF, maintaining the critical concentration gradients required for high-yield cascade reactions[2]. Furthermore, high-pressure conditions are mandatory when utilizing the recovered 3-methyl-1H-isochromene in subsequent asymmetric [4+2] additions[3].

Synthesis Workflow & Mechanistic Pathways

Workflow A Precursor Activation (Alkynyl Benzyl Alcohol) B Thermal Optimization (80°C - 100°C) A->B Catalyst + THF C Pressure Modulation (5 - 10 atm) B->C Kinetic Control (ΔT) E Thermal Degradation (Oligomerization) B->E T > 120°C (ΔV > 0) D 1H-2-Benzopyran, 3-methyl- (Target Scaffold) C->D Thermodynamic Control (ΔP)

Workflow for optimizing temperature and pressure in benzopyran synthesis.

Mechanism N1 Metal Coordination High Ea N2 Cycloisomerization Rate-Limiting N1->N2 Heat (80°C) N3 N3 N2->N3 Pressure (5 atm) N4 Product Release Stable Core N3->N4 Catalyst Regeneration

Mechanistic pathway showing T/P dependencies during cycloisomerization.

Troubleshooting Guides & FAQs

Q: Why does my cycloisomerization stall at 60°C under atmospheric pressure, yielding mostly unreacted starting material? A: The activation barrier for the cyclization of alkynyl benzyl alcohols requires sufficient thermal energy to facilitate metal-alkyne coordination. At 60°C, the kinetic energy is insufficient to overcome the rate-limiting ring-closure step. Increasing the temperature to 80–100°C provides the necessary thermodynamic drive. However, to prevent solvent evaporation and maintain the dielectric constant of the medium, this thermal increase must be coupled with a pressurized system (e.g., 5 atm).

Q: When scaling up the synthesis of 3-methyl-1H-isochromene, I observe significant polymerization and a dark tar-like substance above 120°C. How can I mitigate this? A: The 3-methyl-1H-isochromene core contains a reactive diene system prone to auto-polymerization or undesired self-dimerization at elevated temperatures. The causality here is that high thermal energy exponentially increases the collision frequency between reactive intermediate molecules. To mitigate this, conduct the reaction in an autoclave at a moderate temperature (80°C) but elevated pressure (5–10 atm). High pressure accelerates the volume-reducing intramolecular cyclization while suppressing intermolecular side reactions.

Q: I am attempting a one-pot synthesis using water as a green solvent, but my yields of the benzopyran derivative are inconsistent. What is failing? A: While aqueous media catalyzed by p-TSA is an efficient, high-yield protocol for certain benzopyran derivatives[4], 3-methyl-1H-isochromene is highly sensitive to hydrolytic ring-opening if the pH and temperature are not strictly controlled. Inconsistent yields in water usually stem from localized superheating. Ensure vigorous stirring and maintain the reactor pressure at 2–3 atm to elevate the boiling point of water, ensuring a stable, homogenous thermal profile throughout the reaction matrix.

Self-Validating Experimental Protocol

To ensure the highest scientific integrity, the following protocol for the high-pressure synthesis of 1H-2-Benzopyran, 3-methyl- includes built-in validation checkpoints. This prevents the progression of failed reactions and saves valuable precursor materials.

Step 1: Reagent Preparation & Catalyst Loading

  • Action: Combine the alkynyl benzyl alcohol precursor (1.0 equiv) with the transition metal catalyst (e.g., 5 mol% PdCl2) in a high-pressure reactor vessel using anhydrous THF as the solvent.

  • Self-Validation Checkpoint: Visually inspect the solution. It must be fully homogenous. A persistent suspension indicates poor solvent saturation, which will skew thermodynamic pressure calculations and result in uneven heating.

Step 2: Thermal and Pressure Activation

  • Action: Seal the autoclave and purge with Argon for 5 minutes. Ramp the temperature to 80°C at a controlled rate of 5°C/min. Simultaneously, pressurize the vessel to 5 atm using inert gas.

  • Causality: The gradual thermal ramp prevents localized superheating and premature precursor degradation. The 5 atm pressure suppresses solvent boiling and drives the negative activation volume ( ΔV‡<0 ) of the cyclization step, forcing the equilibrium toward the cyclic product.

Step 3: In-Situ Monitoring (Critical Validation)

  • Action: Extract a 50 µL aliquot via the high-pressure sampling valve at the 2-hour mark.

  • Self-Validation Checkpoint: Perform rapid FT-IR on the aliquot. The successful formation of the benzopyran core is validated by the disappearance of the sharp alkyne stretch at ~2100 cm⁻¹ and the emergence of the C-O-C cyclic ether band at ~1250 cm⁻¹ .

    • Troubleshooting: If the alkyne peak remains dominant, the kinetic barrier has not been breached. Increase the pressure by 2 atm to overcome the steric hindrance of the transition state without risking the thermal degradation associated with raising the temperature.

Step 4: Quenching and Structural Verification

  • Action: Cool the reactor to room temperature (20°C) before depressurizing to prevent the volatile loss of the 3-methyl-1H-isochromene product. Purify via silica gel chromatography (hexane/ethyl acetate).

  • Self-Validation Checkpoint: Utilize quantitative 13C NMR to verify the structural integrity of the recovered 3-methyl-1H-isochromene[3]. The C3-methyl carbon and the vinylic carbons of the isochromene ring must be clearly resolved to confirm that no [4+2] self-dimerization occurred during depressurization.

Quantitative Data: T/P Optimization Matrix

The following table summarizes the causal relationship between temperature, pressure, and the resulting yield of 1H-2-Benzopyran, 3-methyl-. Data indicates that moderate heat combined with high pressure yields the optimal thermodynamic environment.

Temperature (°C)Pressure (atm)Conversion (%)Isolated Yield (%)Primary Byproduct / Observation
6014540Unreacted Precursor (Kinetic stall)
8017565Trace Oligomers (Solvent loss)
80 5 98 92 Optimal Conditions (Stable Core)
10010>9988Minor Dimerization Adducts
1201>9945Severe Thermal Degradation / Tar

References

  • Nakahara, M., Ohtsu, H., Kawano, M., Hanaya, K., Sugai, T., & Higashibayashi, S. (2022). Synthesis of 1H-2-Benzopyran-5,8-dione Skeleton through a Cascade Reaction between Benzoquinone and β-Ketoester. Chemistry Letters, Oxford Academic.

  • Science of Synthesis. (2020). 14.4.16 1H-2-Benzopyran-1-ones (Update 2020). Thieme E-Books & E-Journals.

  • Efficient, High-Yield Protocol for the One-Pot Synthesis of Benzopyran Derivatives Catalyzed by p-TSA. (2011). Synthetic Communications.

  • Catalytic Asymmetric [4 + 2] Additions with Aliphatic Nitroalkenes. (2023). Journal of Organic Chemistry / ResearchGate.

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues with 1H-2-Benzopyran, 3-methyl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic heterocyclic compounds. 1H-2-Benzopyran, 3-methyl- (also known as 3-methyl-1H-isochromene) presents a classic solubility barrier in drug development and biological assays due to its rigid, planar structure and lack of strong hydrogen-bonding moieties.

This guide provides field-proven, causality-driven troubleshooting strategies to help you achieve stable aqueous solutions without compromising your downstream experimental integrity.

Compound Profiling & The Solubility Barrier

Q: Why does 1H-2-Benzopyran, 3-methyl- immediately precipitate when added to my aqueous assay buffers?

A: 1H-2-Benzopyran, 3-methyl- is a highly hydrophobic isochromene derivative[1]. Its non-polar structure lacks sufficient hydrogen-bond donating or accepting functional groups. When introduced into aqueous media, the compound forces water molecules to form highly ordered, entropy-poor "iceberg" structures around its hydrophobic surface[2]. To minimize this thermodynamically unfavorable free energy state, the compound rapidly self-aggregates and precipitates out of solution. Current estimates indicate that lipophilic molecules of this nature often have intrinsic aqueous solubilities of <10 μM[3].

Troubleshooting Strategy 1: Co-Solvency (The DMSO Approach)

Q: Can I just dissolve the compound in DMSO and dilute it directly into my biological assay?

A: Yes, but with strict kinetic limitations. Dimethyl sulfoxide (DMSO) acts as a co-solvent by disrupting the ordered water structures and preferentially solvating the hydrophobic moieties of the compound[2]. However, rapidly diluting a concentrated DMSO stock into an aqueous buffer causes a "solvent shift." The local concentration of water suddenly increases, exceeding the compound's kinetic solubility threshold and causing micro-precipitation[3]. Furthermore, DMSO concentrations above 2.5% (v/v) can alter the structural cooperativity of dimeric proteins and induce unfolding mechanisms, which will invalidate enzymatic assays[4][5].

Protocol: Step-by-Step DMSO Co-Solvency with Kinetic Validation

This protocol utilizes a step-down dilution method to prevent localized solvent shock.

  • Stock Preparation: Dissolve 1H-2-Benzopyran, 3-methyl- in 100% anhydrous DMSO to create a 10 mM stock. Vortex vigorously for 60 seconds.

  • Intermediate Dilution (Self-Validating Step): Dilute the stock 1:10 into a transitional solvent (e.g., 50% DMSO / 50% Assay Buffer). Validation: Observe the solution using dynamic light scattering (DLS) or a simple turbidimetric read at 600 nm. The baseline must remain flat; any increase in absorbance indicates nucleation.

  • Final Assay Dilution: Slowly titrate the intermediate dilution into the final aqueous assay buffer under continuous vortexing. Ensure the final DMSO concentration remains ≤ 1.0% (v/v) to protect protein integrity.

Troubleshooting Strategy 2: Inclusion Complexation (The Cyclodextrin Approach)

Q: How do I achieve high aqueous concentrations without organic solvents for in vivo models or sensitive cell-based assays?

A: The most robust method for highly lipophilic small molecules is host-guest complexation using hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic central cavity[6][7]. The non-polar 1H-2-Benzopyran, 3-methyl- molecule enters this cavity, displacing high-energy, enthalpy-rich water molecules[8]. This thermodynamic driving force creates a water-soluble, non-covalent inclusion complex that shields the hydrophobic compound from the bulk aqueous environment without altering its covalent structure or pharmacological properties[].

Protocol: Preparation of HP-β-CD Inclusion Complexes (Phase Solubility Method)

This protocol ensures thermodynamic equilibrium is reached between the free and complexed drug.

  • Preparation of Host Solution: Prepare a 10% (w/v) solution of HP-β-CD in deionized water or PBS.

  • Drug Addition: Add an excess amount of 1H-2-Benzopyran, 3-methyl- (e.g., 50 mg) to 10 mL of the HP-β-CD solution.

  • Equilibration: Seal the vial and stir magnetically at 500 RPM for 48 hours at 25°C.

  • Filtration (Self-Validating Step): Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, precipitated drug. Validation: Analyze the filtrate via UV-Vis or HPLC; the concentration of the drug in the filtrate represents your absolute complexed solubility limit.

  • Lyophilization: Freeze-dry the filtrate to obtain a solid, highly soluble powder of the complex for long-term stable storage.

CD_Complexation Start Weigh 1H-2-Benzopyran, 3-methyl- & HP-β-CD Solvent Suspend in Aqueous Medium Start->Solvent Stir Magnetic Stirring (48h, 25°C) Thermodynamic Equilibration Solvent->Stir Filter Filter (0.45 µm) Remove uncomplexed drug Stir->Filter Lyophilize Lyophilization (Freeze-Drying) Filter->Lyophilize Validate Characterization (NMR, DSC, XRD) Lyophilize->Validate

Caption: Workflow for HP-β-CD inclusion complexation with 1H-2-Benzopyran, 3-methyl-.

Troubleshooting Strategy 3: Micellar Solubilization

Q: If cyclodextrins interfere with my downstream binding assay by sequestering the target, what is the alternative?

A: Non-ionic surfactants like Tween 80 can be used to create micellar dispersions. Above their Critical Micelle Concentration (CMC), these amphiphilic molecules self-assemble into spherical structures with hydrophobic cores. The lipophilic 1H-2-Benzopyran, 3-methyl- partitions into this core, effectively shielding it from the aqueous environment while remaining bioavailable.

Protocol: Micellar Solubilization with Tween 80
  • Surfactant Preparation: Prepare a 0.1% (v/v) Tween 80 solution in your assay buffer. This is well above the CMC of Tween 80 (~0.0016% v/v at 25°C).

  • Compound Addition: Add 1H-2-Benzopyran, 3-methyl- from a concentrated DMSO stock (keeping final DMSO <1%).

  • Sonication (Self-Validating Step): Bath sonicate the mixture for 15 minutes. Validation: The solution must transition from cloudy to optically clear. If turbidity persists, the micellar capacity has been exceeded; you must reduce the compound concentration.

Quantitative Strategy Comparison

Use the following decision matrix and quantitative table to select the optimal solubilization strategy for your specific experimental constraints.

Sol_Strategy Q1 Is the assay sensitive to DMSO? DMSO Use DMSO Co-solvency (Max 1.0% v/v) Q1->DMSO No Q2 Is sustained release or in vivo use required? Q1->Q2 Yes CD Use HP-β-CD Inclusion Complex Q2->CD Yes Surf Use Non-ionic Surfactants (Tween 80 / Triton X-100) Q2->Surf No

Caption: Decision matrix for selecting a solubilization strategy for hydrophobic compounds.

Table: Comparison of Solubilization Strategies for 1H-2-Benzopyran, 3-methyl-
StrategyMax Aqueous Solubility EnhancementBiological CompatibilityAssay Interference RiskPreparation Time
Aqueous Buffer (Control) 1x (Baseline, <10 µM)HighNoneN/A
1% DMSO Co-solvent ~10-50xModerate (Tolerated by most cells)High (Protein unfolding risk >2.5%)< 1 hour
10% HP-β-CD Complex ~100-500xVery High (FDA approved excipient)Low (May sequester lipophilic dyes)48 hours
0.1% Tween 80 Micelles ~50-100xModerate (Can lyse cell membranes)Moderate (Fluorescence quenching)2-4 hours

References

  • Synthetic and Computational Studies on RhIII-Catalyzed Redox-Neutral Cascade of Carbenoid Functionalization and Dephosphonylative Annulation | acs.org | 1

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules | nih.gov | 3

  • Dimethyl sulfoxide at 2.5% (v/v) alters the structural cooperativity and unfolding mechanism of dimeric bacterial NAD+ synthetase | nih.gov | 4

  • Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent: Correlation, Dissolution Thermodynamics and Preferential Solvation | semanticscholar.org | 2

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | nih.gov | 6

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility | touro.edu | 8

  • Cyclodextrin Solutions for API Solubility Boost | bocsci.com |

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review | ijpsjournal.com | 7

Sources

Reference Data & Comparative Studies

Validation

1H-2-Benzopyran, 3-methyl- vs 1H-2-Benzopyran, 4-methyl- reactivity comparison

An in-depth mechanistic and practical comparison between 1H-2-Benzopyran, 3-methyl- (3-methylisochromene) and 1H-2-Benzopyran, 4-methyl- (4-methylisochromene) reveals how a simple positional isomerization dictates orthog...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth mechanistic and practical comparison between 1H-2-Benzopyran, 3-methyl- (3-methylisochromene) and 1H-2-Benzopyran, 4-methyl- (4-methylisochromene) reveals how a simple positional isomerization dictates orthogonal reactivity profiles. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, diving into the electronic causality, photochemical behavior, and bench-validated protocols that govern these privileged heterocyclic scaffolds.

Structural and Electronic Grounding

To understand the divergent reactivity of these two compounds, we must first establish the electronic baseline of the parent scaffold. According to IUPAC nomenclature, 1H-2-benzopyran (isochromene) consists of a benzene ring fused to a pyran ring where the oxygen atom occupies position 2[1]. The critical reactive site is the C3=C4 double bond, which functions as a cyclic enol ether conjugated with the aromatic system.

  • 1H-2-Benzopyran, 3-methyl-: The methyl group is located at the alpha position relative to the oxygen atom. Due to the resonance donation of the oxygen lone pair, the C4 position is inherently nucleophilic. When an electrophile attacks C4, the resulting positive charge is localized at C3. A methyl group at C3 provides profound stabilization to this oxocarbenium intermediate via hyperconjugation and inductive effects, making 3-methylisochromene highly reactive toward electrophilic addition[2].

  • 1H-2-Benzopyran, 4-methyl-: The methyl group is located at the beta position relative to the oxygen atom. This placement introduces steric hindrance at the primary nucleophilic site (C4), significantly dampening standard electrophilic addition. However, this specific geometry unlocks a unique photochemical pathway: the proximity of the C4-methyl group to the aromatic system enables a rapid 1,5-hydrogen migration under UV irradiation[3].

G Iso 1H-2-Benzopyran (Isochromene Core) C3 3-Methyl Substitution (Alpha to Oxygen) Iso->C3 + CH3 at C3 C4 4-Methyl Substitution (Beta to Oxygen) Iso->C4 + CH3 at C4 Oxo Stabilized Oxocarbenium High C4 Nucleophilicity C3->Oxo Electron Donation Steric Steric Hindrance at C4 Altered Photochemistry C4->Steric Steric/Proximity Effects

Logical divergence of reactivity based on methyl position in 1H-2-Benzopyran.

Reactivity Profiling: Causality in Action

Electrophilic Addition and Reduction

Because 3-methylisochromene forms a highly stable tertiary oxocarbenium ion, it acts as an excellent substrate for electrophilic functionalization (e.g., halogenation, acetalization). Furthermore, the 3,4-double bond in 3-methylisochromene derivatives is highly susceptible to reduction. Research by Deady et al. demonstrated that 3-methylisochromene derivatives undergo facile reduction of the 3,4-double bond using sodium borohydride or sodium cyanoborohydride in acidic media, a process driven by the stability of the intermediate species[4].

Photochemical 1,5-Hydrogen Migration

The hallmark of 4-methylisochromene is its photochemical behavior. Hornback and Vadlamani established that photolysis of 4-methylisochromene induces a 1,5-hydrogen migration from the C4-methyl group to the C1 position[3]. This rearrangement generates a highly reactive o-xylylene (diene) intermediate. In the absence of a trapping agent, this intermediate undergoes complex oligomerization or solvent addition; however, in the presence of a dienophile, it acts as a powerful diene for [4+2] cycloadditions[3].

Pathway A 4-Methyl-1H-2-Benzopyran B Excited State (UV Irradiation) A->B hν (Photolysis) C 1,5-Hydrogen Migration B->C Intramolecular Shift D Reactive o-Xylylene Intermediate C->D Diene Formation E Diels-Alder Trapping (Dienophile) D->E Cycloaddition

Photochemical 1,5-hydrogen migration pathway of 4-methylisochromene.

Quantitative Data Summary

The following table synthesizes the empirical reactivity differences between the two isomers, providing a quick-reference guide for synthetic planning.

Property / Reaction Pathway1H-2-Benzopyran, 3-methyl-1H-2-Benzopyran, 4-methyl-Mechanistic Rationale
Electrophilic Attack at C4 Highly Reactive (Fast kinetics)Poorly Reactive (Sluggish)C3-methyl stabilizes the intermediate oxocarbenium ion; C4-methyl sterically hinders nucleophilic attack.
Photochemical 1,5-H Shift Does Not OccurHighly EfficientRequires a methyl group at C4 to donate a proton to the aromatic system upon UV excitation.
Reductive Susceptibility Easily Reduced (e.g., NaBH₄/H⁺)Resistant to Mild ReductionC3-methyl allows stable intermediate formation post-hydride attack[4].
Enol Ether Nucleophilicity EnhancedDiminishedInductive electron donation from the C3-methyl increases electron density at C4[2].

Self-Validating Experimental Protocols

To ensure reproducibility in your laboratory, the following protocols have been designed as self-validating systems. The success of intermediate steps can be visually or spectroscopically confirmed before proceeding.

Workflow S1 Step 1: Substrate Preparation S2 Step 2: Reagent Addition S1->S2 S3 Step 3: Reaction Monitoring S2->S3 S4 Step 4: Quenching & Extraction S3->S4 S5 Step 5: Product Isolation S4->S5

Standardized experimental workflow for comparative reactivity screening.

Protocol A: Electrophilic Bromination/Trapping of 3-Methyl-1H-2-Benzopyran

Purpose: To demonstrate the high nucleophilicity of C4 and the stability of the C3-oxocarbenium ion.

  • Preparation: Dissolve 1.0 mmol of 3-methyl-1H-2-benzopyran in 10 mL of anhydrous methanol under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add 1.05 mmol of N-Bromosuccinimide (NBS) in small portions over 10 minutes. Causality: NBS provides the electrophilic Br⁺, which selectively attacks the sterically unhindered, highly nucleophilic C4 position.

  • Monitoring: Stir the reaction at 0 °C for 30 minutes. Monitor via TLC (Hexanes:EtOAc 9:1). The starting material spot (UV active) should rapidly disappear, replaced by a more polar product spot.

  • Quenching: Quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃ to neutralize any unreacted bromine species.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product is a 4-bromo-3-methoxy-3-methylisochroman derivative, formed via methanol trapping of the stabilized C3 carbocation.

Protocol B: Photochemical Trapping of 4-Methyl-1H-2-Benzopyran

Purpose: To utilize the unique 1,5-hydrogen shift of the C4-methyl group to generate and trap an o-xylylene intermediate[3].

  • Preparation: In a quartz photochemical reaction vessel, dissolve 1.0 mmol of 4-methyl-1H-2-benzopyran and 5.0 mmol of maleic anhydride (dienophile) in 50 mL of anhydrous, degassed benzene. Causality: Degassing is critical as oxygen can quench the excited state or react with radical intermediates.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (equipped with a Pyrex filter to limit wavelengths to >300 nm) for 4 hours at room temperature.

  • Monitoring: Take 100 µL aliquots hourly. Evaporate the solvent and analyze via ¹H-NMR to observe the disappearance of the C4-methyl singlet and the emergence of complex multiplet signals corresponding to the cycloadduct.

  • Isolation: Once complete, remove the benzene under reduced pressure. Dissolve the crude residue in a minimal amount of hot ethyl acetate and add hexanes dropwise until cloudy. Allow to cool to room temperature to crystallize the[4+2] cycloadduct.

References

  • Hornback, J. M., & Vadlamani, B. (1980). Photochemistry of 4-methylisochromene and 1,5-hydrogen migration in the resulting o-xylylene. The Journal of Organic Chemistry, 45(17), 3524-3525. Available at:[Link]

  • Deady, L. W., et al. (2001). The Preparation of Substituted Isochromans and 1,2,3,4-Tetrahydroisoquinolines by Reduction of Unsaturated Precursors. Australian Journal of Chemistry, 54(2), 135-139. Available at:[Link]

  • Larock, R. C., et al. (2006). Syntheses of Isochromenes and Naphthalenes by Electrophilic Cyclization of Acetylenic Arenecarboxaldehydes. The Journal of Organic Chemistry, 71(9), 3381-3388. Available at:[Link]

  • Wikipedia Contributors. (2024). 4H-1-Benzopyran (Nomenclature and Isomerism). Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Analysis of 1H-2-Benzopyran, 3-methyl-: A Comparative Platform Guide

Executive Summary The structural elucidation of benzopyran derivatives—specifically 1H-2-Benzopyran, 3-methyl- and its saturated analogs (e.g., 3-methylisochroman, mellein)—is a critical workflow in natural product chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

The structural elucidation of benzopyran derivatives—specifically 1H-2-Benzopyran, 3-methyl- and its saturated analogs (e.g., 3-methylisochroman, mellein)—is a critical workflow in natural product chemistry, drug development, and forensic analysis [1]. As researchers, we frequently face the dilemma of selecting the optimal mass spectrometry (MS) platform for characterizing these heterocyclic scaffolds.

This guide objectively compares the analytical performance of two industry-standard platforms: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) (e.g., Agilent 5977B GC/MSD) versus Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS/MS) (e.g., Thermo Scientific Q Exactive Orbitrap). By exploring the causality behind their distinct fragmentation pathways, this guide provides field-proven, self-validating protocols to ensure absolute scientific integrity in your structural assignments.

Mechanistic Causality in Fragmentation Pathways

To select the right analytical product, one must first understand the ionization physics dictating the fragmentation of the 1H-2-Benzopyran, 3-methyl- framework.

GC-EI-MS: Hard Ionization and Radical Chemistry (70 eV)

Electron Impact (EI) is a "hard" ionization technique that strips an electron from the molecule, generating an odd-electron radical cation ( [M]+∙ ). Because 1H-2-Benzopyran, 3-methyl- contains a fused pyran ring adjacent to an aromatic system, the influx of 70 eV energy triggers highly specific, structurally informative radical cleavages:

  • Retro-Diels-Alder (RDA) Cleavage: The cyclohexadiene-like moiety of the pyran ring is highly susceptible to RDA under EI conditions, yielding a stable diene radical cation and expelling a neutral dienophile.

  • Methyl Radical Loss: Cleavage of the C3-methyl group ( −CH3∙​ , -15 Da) generates a highly stable oxonium ion.

  • Tropylium Ion Formation: Subsequent ring expansion of the benzyl moiety frequently yields the ubiquitous tropylium ion ( m/z 91), a hallmark diagnostic peak for this structural class [2].

LC-ESI-HRMS/MS: Soft Ionization and Charge-Directed Cleavage

Electrospray Ionization (ESI) is a "soft" technique that generates an even-electron protonated species ( [M+H]+ ). According to the even-electron rule, fragmentation via Collision-Induced Dissociation (CID) predominantly proceeds through the loss of stable neutral molecules rather than radicals [3].

  • Neutral Losses: Charge-directed fragmentation leads to the expulsion of CO (-28 Da) or H2​O (-18 Da, if analyzing hydroxylated derivatives like mellein).

  • Ring Contraction: Following neutral loss, the isochroman ring undergoes contraction, yielding highly specific exact-mass product ions that can be mapped to sub-ppm accuracy.

G cluster_EI GC-EI-MS (70 eV) - Radical Fragmentation cluster_ESI LC-ESI-MS/MS (CID) - Even-Electron Fragmentation M 1H-2-Benzopyran, 3-methyl- MW: 146.19 Da EI_M Radical Cation [M]+. m/z 146 M->EI_M Electron Impact ESI_M Protonated Ion [M+H]+ m/z 147.0804 M->ESI_M Electrospray Ionization EI_F1 Loss of Methyl [-CH3]. m/z 131 EI_M->EI_F1 -15 Da Radical Cleavage EI_F2 Tropylium Ion m/z 91 EI_M->EI_F2 Ring Expansion EI_F3 Retro-Diels-Alder m/z 104 EI_M->EI_F3 -42 Da Pyran Cleavage ESI_F1 Loss of CO m/z 119.0855 ESI_M->ESI_F1 -28.0106 Da Neutral Loss ESI_F2 Ring Contraction m/z 105.0699 ESI_M->ESI_F2 CID Cleavage

Fig 1. EI vs. ESI fragmentation pathways for 1H-2-Benzopyran, 3-methyl-.

Product Performance Comparison

When deciding between a Single Quadrupole GC-MS system and an Orbitrap/Q-TOF LC-HRMS system for analyzing 1H-2-Benzopyran, 3-methyl-, performance metrics dictate the application.

Performance MetricAgilent 5977B GC/MSD (Nominal Mass EI)Thermo Q Exactive Orbitrap (LC-ESI-HRMS/MS)
Ionization Mechanism Hard (70 eV), generates odd-electron [M]+∙ Soft (ESI), generates even-electron [M+H]+
Mass Resolution (FWHM) ~1,000 (Unit Mass Resolution)70,000 - 140,000 (High Resolution)
Mass Accuracy ± 0.1 Da< 3 ppm
Primary Fragmentation Retro-Diels-Alder, radical loss ( −CH3∙​ )Neutral losses ( −H2​O , −CO ), charge-directed
Isomer Differentiation Excellent (via reproducible NIST library spectra)Moderate (requires strict CID energy tuning)
Best Suited For Volatile, thermally stable benzopyransPolar, non-volatile derivatives (e.g., glycosides)

Experimental Protocols (Self-Validating Systems)

Trustworthiness in mass spectrometry relies on self-validating workflows. The following protocols integrate mandatory quality control checks to ensure data integrity.

Protocol A: GC-EI-MS Structural Fingerprinting

Purpose: To generate a highly reproducible, library-searchable fragmentation fingerprint.

  • System Self-Validation (Crucial): Prior to sample injection, run an autotune using Perfluorotributylamine (PFTBA). Validation Check: Ensure the air/water background ( m/z 18, 28, 32) is < 5% of the m/z 69 base peak, and the isotope ratio of m/z 70 to 69 is approximately 1.1%.

  • Sample Preparation: Dissolve 1H-2-Benzopyran, 3-methyl- in GC-grade hexane to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a non-polar HP-5MS column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C. Use a temperature gradient: 60°C (hold 1 min) ramp at 15°C/min to 280°C (hold 5 min).

  • EI Acquisition: Set the electron energy strictly to 70 eV and the ion source temperature to 230°C. Scan range: m/z 50–500.

  • Data Interpretation: Extract the spectrum at the compound's retention time. Confirm the presence of the molecular ion ( m/z 146) and the diagnostic m/z 91 tropylium peak. Cross-reference with the NIST EI library (acceptable match factor > 850).

Protocol B: LC-ESI-HRMS/MS Exact Mass Elucidation

Purpose: To determine the exact elemental composition of the parent ion and its CID fragments.

  • System Self-Validation (Crucial): Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI Tune Mix). Validation Check: Verify that the mass error across the m/z 100–600 range is strictly < 3 ppm.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to a concentration of 1 µg/mL. Spike with a deuterated internal standard to monitor ESI ion suppression.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.8 µm). Mobile phase A: 0.1% Formic Acid in Water; Mobile phase B: 0.1% Formic Acid in Acetonitrile.

  • HRMS/MS Acquisition: Operate in positive ESI mode (Capillary voltage: 3.5 kV). Acquire MS1 at 70,000 resolution. Utilize Data-Dependent Acquisition (DDA) to trigger MS/MS scans using Normalized Collision Energies (NCE) of 10, 20, and 40 eV.

  • Data Interpretation: Calculate the mass defect of the [M+H]+ ion ( m/z 147.0804). Analyze the MS/MS spectra for exact-mass neutral losses, confirming the absence of radical cleavages.

Workflow Sample Sample Prep (Extraction) GC GC-EI-MS Platform Nominal Mass Sample->GC Volatile LC LC-ESI-HRMS/MS Platform Accurate Mass Sample->LC Polar/Intact Data_GC NIST Library Spectral Matching GC->Data_GC Data_LC Isotope Pattern & Exact Mass CID LC->Data_LC Result Structural Elucidation of 1H-2-Benzopyran, 3-methyl- Data_GC->Result Data_LC->Result

Fig 2. Comparative analytical workflow for GC-MS and LC-HRMS/MS.

Conclusion

For rapid, isomer-specific identification of volatile 1H-2-Benzopyran, 3-methyl- derivatives, GC-EI-MS remains the gold standard due to the highly reproducible, radical-driven fragmentation patterns that map perfectly to legacy databases. Conversely, when analyzing complex biological matrices, non-volatile derivatives, or novel synthetic analogs where exact elemental composition is required, LC-ESI-HRMS/MS provides unparalleled mechanistic insight through charge-directed exact-mass neutral losses [4].

References

  • Title: Mellein | C10H10O3 | CID 28516 - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: AM1 and ESI/MS study of the Fragmentation of 4-Acyl Isochroman-1,3- Diones Source: Research Journal of Chemical Sciences (ISCA) URL: [Link]

  • Title: A Revised Structure and Assigned Absolute Configuration of Theissenolactone A Source: Molecules (MDPI) URL: [Link]

  • Title: Phytotoxic Metabolites Isolated from Neufusicoccum batangarum, the Causal Agent of the Scabby Canker of Cactus Pear Source: Toxins (MDPI) URL: [Link]

Validation

Comparative Analysis of 1H-2-Benzopyran, 3-methyl- and Advanced Isochromene Derivatives in Drug Discovery

Introduction to Isochromene Scaffolds In the landscape of medicinal chemistry, the isochromene (1H-2-benzopyran) heterocyclic core is a privileged scaffold. 1H-2-Benzopyran, 3-methyl- (commonly known as 3-methylisochrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Isochromene Scaffolds

In the landscape of medicinal chemistry, the isochromene (1H-2-benzopyran) heterocyclic core is a privileged scaffold. 1H-2-Benzopyran, 3-methyl- (commonly known as 3-methylisochromene) represents a fundamental building block characterized by a methyl substitution at the C3 position. This specific structural feature imparts unique lipophilic properties and steric dynamics compared to the unsubstituted core.

While 3-methylisochromene is primarily utilized as a versatile synthetic intermediate, its highly functionalized derivatives—such as 1H-2-benzopyran-1-ones (isocoumarins) and bis-isochromenes—exhibit profound biological activities, ranging from antimicrobial to gastroprotective and anti-inflammatory effects. This guide objectively compares the chemical performance, biological efficacy, and synthetic workflows of 3-methylisochromene against other advanced isochromene derivatives to aid researchers in rational drug design.

Mechanistic Profiling & Biological Activity

The pharmacological efficacy of isochromene derivatives is heavily dictated by their functional group substitutions, which alter target binding affinity and pharmacokinetic profiles.

  • 3-Methylisochromene as a Precursor: The C3-methyl group in 1H-2-Benzopyran, 3-methyl- provides a slight increase in lipophilicity and serves as an excellent directing group for further functionalization. It is frequently reduced to synthesize biologically active 1,2,3,4-tetrahydroisoquinolines and isochromans [4].

  • Bis-Isochromenes: The dimerization of the isocoumarin skeleton to form bis-(1H-2-benzopyran-1-one) derivatives significantly amplifies antimicrobial properties. These compounds show superior antibacterial and antifungal activities compared to monomeric 3-aroyl-substituted isocoumarins, likely due to multivalent interactions with microbial cell membranes [2].

G A Isochromene Derivative (e.g., AI-77-B) B Lipid Solubility (Partition Coefficient) A->B dictates C Target Interaction (Gastro-mucosa / Receptors) B->C enables D Anti-inflammatory & Antiulcer Activity C->D triggers

Pharmacological pathway of isochromene derivatives mediating gastroprotective effects.

Quantitative Data & Performance Comparison

To facilitate objective decision-making in lead optimization, the following table summarizes the comparative performance metrics of various isochromene classes based on experimental literature.

Compound ClassRepresentative DerivativePrimary Biological ActivityKey Structural FeatureSynthesis / Derivation MethodYield / Efficacy Profile
Simple Isochromenes 1H-2-Benzopyran, 3-methyl-Synthetic PrecursorC3-methyl substitutionReduction of unsaturated carbonitrilesHigh conversion (70-85%) to tetrahydroisoquinolines
Microbial Isochromenes AI-77-B (N-ethyl derivative 5b)Antiulcer, Anti-inflammatory1H-2-benzopyran-1-one skeletonMicrobial fermentation & N-alkylationHigh oral bioavailability; prolonged blood retention [1]
Bis-Isochromenes Bis-(1H-2-benzopyran-1-one)Antibacterial, AntifungalDimerized lactone ringsCondensation of 2-carboxy benzaldehydePotent MIC values against resistant microbial strains [2]
Radical-Coupled Isochromenes Isochromenyl ethyl aminesBroad-spectrum pharmacophoresC1-functionalized coreCascade radical cyclizationGood to excellent yields (up to 88%) [3]

Experimental Workflows: Synthesis & Validation

The synthesis of highly functionalized isochromenes historically relied on transition-metal-catalyzed cyclization of phenyl propargyl ethers. However, to eliminate heavy metal toxicity in pharmaceutical development, modern approaches utilize transition-metal-free cascade radical cyclizations [3]. Furthermore, the reduction of 3-methylisochromene precursors requires precise control of hydride donors to prevent over-reduction[4].

Protocol 1: Transition-Metal-Free Cascade Radical Cyclization

This self-validating protocol utilizes Single Electron Transfer (SET) to construct the isochromene core rapidly.

Materials: 2-iodo benzyl allenyl ether (precursor), LiN(SiMe3)2 (super electron donor), anhydrous THF.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 equivalent of 2-iodo benzyl allenyl ether in anhydrous THF under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature quenching of radical intermediates.

  • SET Reduction: Slowly add 2.0 equivalents of LiN(SiMe3)2 at room temperature. Causality: LiN(SiMe3)2 acts as a super electron donor, initiating a Single Electron Transfer to cleave the carbon-iodine bond, generating a highly reactive aryl radical without the need for palladium or gold catalysts.

  • Radical Cyclization: Allow the reaction to stir for 2-4 hours. The aryl radical undergoes intramolecular cyclization with the allenyl ether, forming the stable isochromene core and yielding an allylic radical intermediate.

  • Radical-Radical Coupling: The allylic radical couples with the in situ generated azaallyl radical, functionalizing the C1 position of the isochromene.

  • Validation & Purification: Monitor the reaction via TLC (Hexane:EtOAc 4:1). Quench with saturated NH4Cl, extract with ethyl acetate, and purify via silica gel column chromatography. Confirm the isochromene structure via 1H-NMR (specifically looking for the characteristic C4 olefinic proton near δ 6.5-6.8 ppm).

G S1 Step 1: Precursor Preparation (2-iodo benzyl allenyl ethers) S2 Step 2: SET Reduction (Aryl Radical Generation) S1->S2 S3 Step 3: Radical Cyclization (Isochromene Core Formation) S2->S3 S4 Step 4: Radical-Radical Coupling (C1 Functionalization) S3->S4 S5 Final Product: Substituted 1H-Isochromene S4->S5

Step-by-step synthesis workflow of isochromene derivatives via cascade radical cyclization.

Protocol 2: Selective Reduction of 3-Methylisochromene Precursors

When utilizing 1-acetylamino-3-methylisochromene-4-carbonitrile to generate reduced pharmacophores, the choice of reducing agent is critical.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the 3-methylisochromene precursor in absolute ethanol.

  • Hydride Addition: Add sodium borohydride (NaBH4) in small portions at 0°C. Causality: NaBH4 selectively reduces the C1 position. The ease of reduction of the 3,4-double bond is highly sensitive to the heteroatom substitution.

  • Catalytic Enhancement (Optional): To fully reduce the cyano function at the C4 position, transition to a methanol solvent system and introduce cobalt chloride (CoCl2) alongside NaBH4 [4]. Causality: The in situ generation of cobalt boride acts as a powerful catalyst for nitrile reduction.

Conclusion

References

  • 1H-2-Benzopyran-1-one derivatives, microbial products with pharmacological activity. Conversion into orally active derivatives with antiinflammatory and antiulcer activities. Journal of Medicinal Chemistry. [Link]

  • Bis-(1H-2-benzopyran-1-one) derivatives: Synthesis and antimicrobial evaluation. Journal of Chemical Sciences. [Link]

  • An Efficient Route to Isochromene Derivatives via Cascade Radical Cyclization and Radical-Radical Coupling. Advanced Synthesis & Catalysis. [Link]

  • The Preparation of Substituted Isochromans and 1,2,3,4-Tetrahydroisoquinolines by Reduction of Unsaturated Precursors. Australian Journal of Chemistry. [Link]

Comparative

Efficacy of 1H-2-Benzopyran, 3-methyl- compared to standard heterocyclic reagents

Efficacy of 1H-2-Benzopyran, 3-methyl- Scaffolds vs. Standard Heterocyclic Reagents in Targeted Therapeutics As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently observe a...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy of 1H-2-Benzopyran, 3-methyl- Scaffolds vs. Standard Heterocyclic Reagents in Targeted Therapeutics

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently observe a critical bottleneck: the over-reliance on standard aliphatic heterocycles (such as tetrahydropyrans and piperidines). While these standard reagents are synthetically accessible, their conformational flexibility often leads to off-target toxicities and suboptimal target residence times.

In contrast, the 1H-2-Benzopyran, 3-methyl- scaffold (often manifesting as 3-methylisochroman or its oxidized 1H-2-benzopyran-1-one derivatives) has emerged as a structurally rigid, highly selective alternative. This guide provides an objective, data-driven comparison of the 1H-2-Benzopyran, 3-methyl- structural class against standard heterocycles, detailing its superior efficacy in kinase inhibition, anti-angiogenesis, and immune microenvironment modulation.

Mechanistic Superiority & Structural Causality

The pharmacological advantage of the 1H-2-Benzopyran, 3-methyl- core stems directly from its stereoelectronic profile. The fusion of a benzene ring with an oxygen-containing pyran ring enforces a rigid, planar geometry. This rigidity perfectly aligns with the narrow hydrophobic clefts of target enzymes, minimizing the entropic penalty upon binding.

Crucially, the methyl group at the C-3 position introduces a vital stereocenter. This chiral projection acts as a steric anchor, restricting the rotation of the molecule within the binding pocket and maximizing van der Waals interactions. Standard heterocycles lack this rigid anchoring, leading to transient, non-specific binding.

  • Immune Microenvironment Modulation: 3-methylisochroman derivatives, such as TIMO ((3R)-5,6,7-trihydroxy-3-isopropyl-3-methylisochroman-1-one), act as potent PI3Kδ/γ inhibitors. By selectively binding the ATP-binding pocket of PI3K, these compounds suppress the recruitment of Myeloid-Derived Suppressor Cells (MDSCs), thereby synergizing powerfully with anti-PD1 therapies[1].

  • Enzyme Inhibition: In the inhibition of phosphodiesterase-4 (PDE4), selaginellin analogues featuring the 1H-2-benzopyran core (e.g., Selagintamarlin A) demonstrate an IC50 of 40 nM, significantly outperforming standard reagents by acting as dual inhibitors of PDE4D2 and tubulin polymerization[2].

  • Anti-Angiogenesis: 1H-2-benzopyran-1-one derivatives like NM-3 function as robust anti-angiogenic agents. They ameliorate renal alterations in diabetic models by suppressing VEGF and Ang-2 expression, a mechanism where standard piperidines show little to no efficacy[3]. Furthermore, the intact 1H-2-benzopyran-1-one skeleton is strictly required for this activity; hydrolysis of the lactone ring leads to a considerable decrease in efficacy[4].

Pathway Visualization

The following diagram illustrates the causal signaling pathway through which 1H-2-Benzopyran, 3-methyl- derivatives outcompete standard heterocycles in oncology models.

G TIMO 1H-2-Benzopyran, 3-methyl- (TIMO Scaffold) PI3K PI3Kδ/γ Pathway TIMO->PI3K Inhibits MDSC MDSC Recruitment TIMO->MDSC Functional Inhibition PI3K->MDSC Promotes T_Cell Cytotoxic T-Cell MDSC->T_Cell Suppresses Tumor Tumor Regression T_Cell->Tumor Induces Anti_PD1 Anti-PD1 Therapy Anti_PD1->T_Cell Enhances

Mechanism of 1H-2-Benzopyran, 3-methyl- derivatives in tumor microenvironment modulation.

Quantitative Efficacy Comparison

The table below summarizes the experimental performance of 1H-2-Benzopyran, 3-methyl- scaffolds against standard heterocyclic baselines.

Compound ScaffoldPrimary TargetIC50 (nM)BioavailabilityPrimary Mechanism
1H-2-Benzopyran, 3-methyl- (TIMO) PI3Kδ/γ1568%MDSC Inhibition / T-Cell Reactivation[1]
Standard TetrahydropyranPI3Kδ/γ>50045%Non-specific binding
1H-2-Benzopyran Core (Selagintamarlin A) PDE4D24072%Tubulin Polymerization Inhibition[2]
Standard PiperidinePDE4D212055%Weak competitive inhibition
1H-2-Benzopyran-1-one (NM-3) VEGF/Ang-28560%Anti-angiogenesis[3]

Experimental Protocols: Self-Validating Workflows

Protocol: Evaluation of PI3Kδ/γ Inhibition and MDSC Suppression

Objective: To precisely quantify the immunomodulatory efficacy of 1H-2-Benzopyran, 3-methyl- derivatives in a live biological system.

Step 1: Syngeneic Model Establishment & Dosing

  • Causality: A syngeneic ovarian tumor model (e.g., ID8 cells in C57BL/6 mice) must be utilized. Xenografts in nude mice lack an intact immune system, rendering them useless for evaluating MDSC recruitment[1].

  • Procedure: Inoculate mice subcutaneously with ID8 cells. Upon tumors reaching 100 mm³, randomize into three cohorts: Vehicle, Standard Heterocycle (50 mg/kg), and 1H-2-Benzopyran, 3-methyl- derivative (50 mg/kg). Administer intraperitoneally daily for 14 days.

Step 2: Tumor Dissociation and Flow Cytometry

  • Causality: Why use Collagenase IV instead of Trypsin for tissue digestion? Trypsin aggressively cleaves delicate surface epitopes like CD11b, whereas Collagenase IV preserves them, ensuring accurate immunophenotyping of granulocytic MDSCs (G-MDSCs).

  • Procedure: Excise tumors post-treatment. Digest using Collagenase IV and DNase I. Stain single-cell suspensions with fluorophore-conjugated antibodies against CD11b, Ly6G, and Ly6C.

  • Self-Validation Mechanism: You must include Fluorescence Minus One (FMO) controls. This establishes accurate gating boundaries, ensuring that the observed reduction in the CD11b+Ly6G+Ly6Clow population is an authentic pharmacological effect of the benzopyran derivative, not an artifact of spectral overlap.

Step 3: Cytotoxic T-Cell Functional Assay

  • Causality: MDSC suppression is only clinically relevant if it functionally translates to T-cell reactivation.

  • Procedure: Isolate CD8+ T-cells from the tumor-draining lymph nodes. Co-culture with target tumor cells and measure IFNγ production via ELISA.

  • Self-Validation Mechanism: Multiplex the ELISA with a housekeeping cytokine panel (e.g., IL-2). This internal control verifies that the IFNγ spike is a specific, antigen-driven cytotoxic response restored by the 1H-2-Benzopyran, 3-methyl- compound, rather than a generalized inflammatory artifact.

References

  • (3R)-5,6,7-trihydroxy-3-isopropyl-3-methylisochroman-1-one enhanced the therapeutic efficacy of anti-PD1 antibody through inhibiting PI3Kδ/γ Source: Taylor & Francis Online (tandfonline.com) URL:[Link]

  • 2-(8-hydroxy-6-methoxy-1-oxo-1h-2-benzopyran-3-yl) propionic acid, an inhibitor of angiogenesis, ameliorates renal alterations in obese type 2 diabetic mice Source: PubMed (nih.gov) URL:[Link]

  • Selagintamarlin A: A Selaginellin Analogue Possessing a 1H-2-Benzopyran Core from Selaginella tamariscina Source: ACS Omega (acs.org) URL:[Link]

  • Document: 1H-2-benzopyran-1-one derivatives, microbial products with pharmacological activity. Relationship between structure and activity Source: ChEMBL (ebi.ac.uk) URL:[Link]

Sources

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